Ledipasvir D-tartrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLPYMRXLPMDX-KEAIDYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H60F2N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1039.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499193-68-8 | |
| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ledipasvir D-tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEDIPASVIR D-TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of Ledipasvir D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir, as the D-tartrate salt, is a potent, direct-acting antiviral (DAA) agent highly effective in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It is a cornerstone of several combination therapies, most notably in a fixed-dose combination with the NS5B polymerase inhibitor sofosbuvir.[1] This technical guide provides an in-depth exploration of the core mechanism of action of Ledipasvir, focusing on its molecular interactions, the signaling pathways it disrupts, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Core Mechanism of Action: Inhibition of NS5A
The primary target of Ledipasvir is the HCV Non-Structural Protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virions.[2][3] While NS5A has no known enzymatic activity, it functions as a critical regulator of the HCV life cycle through its interactions with both viral and host cellular proteins.[3][4]
Ledipasvir exerts its antiviral effect through direct and high-affinity binding to the NS5A protein.[5][6] This interaction is saturable and occurs with a dissociation constant in the low nanomolar range, indicating a strong and specific binding.[5][6] By binding to NS5A, Ledipasvir is postulated to prevent the hyperphosphorylation of NS5A, a crucial step for the production of viral proteins.[2] This disruption of NS5A function ultimately inhibits viral replication and assembly.[2][3]
Signaling Pathway of Ledipasvir's Action
The binding of Ledipasvir to NS5A disrupts the protein's normal function within the HCV replication complex. This complex is a membrane-associated structure where viral RNA synthesis occurs.[7] NS5A plays a pivotal role in the formation of this complex and in modulating host cell signaling pathways to create a favorable environment for viral replication.[3][4] Ledipasvir's inhibition of NS5A interferes with these processes, leading to a halt in viral propagation.
Figure 1: Ledipasvir's direct inhibition of the HCV NS5A protein.
Quantitative Analysis of Antiviral Activity
The potency of Ledipasvir has been quantified across various HCV genotypes using in vitro replicon assays. The 50% effective concentration (EC50) is a key metric for determining the antiviral activity of a compound. The following tables summarize the EC50 values of Ledipasvir against different HCV genotypes and the impact of specific resistance-associated substitutions (RASs).
| HCV Genotype | Isolate | EC50 (nM) |
| Genotype 1a | H77 | 0.031 |
| Genotype 1b | Con-1 | 0.004 |
| Genotype 2a | JFH-1 (L31) | 21 |
| J6 (M31) | 249 | |
| Genotype 2b | MD2b8-2 (L31) | 16 |
| MD2b-1 (M31) | 530 | |
| Genotype 3a | 168 | |
| Genotype 4a | 0.39 | |
| Genotype 4d | 0.29 | |
| Genotype 5a | 0.15 | |
| Genotype 6a | 0.11 - 1.1 | |
| Genotype 6e | 264 | |
| Data compiled from multiple sources.[8] |
Table 1: In Vitro Antiviral Activity of Ledipasvir Against Various HCV Genotypes.
| Genotype | Resistance-Associated Substitution (RAS) | Fold Change in EC50 |
| 1a | M28T | 25 |
| Q30H | >100 | |
| Q30R | >100 | |
| L31M | 140 | |
| Y93C | >100 | |
| Y93H | >1000 | |
| 1b | Y93H | >1000 |
| Data compiled from multiple sources.[8] |
Table 2: Impact of NS5A Resistance-Associated Substitutions on Ledipasvir Activity.
Experimental Protocols
The elucidation of Ledipasvir's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.
HCV Replicon Luciferase Assay
This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.
Objective: To determine the EC50 of Ledipasvir by measuring the inhibition of HCV replicon replication.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon with a luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: Ledipasvir is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Assay Procedure:
-
Data Acquisition:
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Cell viability can be assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo).
-
-
Data Analysis:
-
The luciferase signal is normalized to the control wells.
-
The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[9]
-
Figure 2: Workflow for the HCV Replicon Luciferase Assay.
Direct NS5A-Ledipasvir Binding Assay
This biochemical assay directly measures the binding affinity of Ledipasvir to the NS5A protein.
Objective: To determine the dissociation constant (Kd) and inhibition constant (Ki) of Ledipasvir for NS5A.
Methodology:
-
Protein Expression and Purification: Recombinant full-length NS5A protein with a polyhistidine tag (His-tag) is expressed in a suitable system (e.g., E. coli or insect cells) and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Radioligand Binding Assay:
-
Tritiated Ledipasvir ([3H]-Ledipasvir) is used as the radioligand.
-
Purified His-tagged NS5A is incubated with varying concentrations of [3H]-Ledipasvir in a binding buffer.
-
For competition assays, a fixed concentration of [3H]-Ledipasvir is incubated with NS5A in the presence of increasing concentrations of unlabeled Ledipasvir.
-
The reaction mixture is incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is passed through a Ni-NTA spin column to capture the His-tagged NS5A and any bound [3H]-Ledipasvir.
-
The column is washed to remove unbound radioligand.
-
-
Quantification:
-
The bound [3H]-Ledipasvir is eluted from the column.
-
The amount of radioactivity in the eluate is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Saturation binding data are analyzed to determine the Kd.
-
Competition binding data are analyzed to determine the Ki using the Cheng-Prusoff equation.
-
Figure 3: Workflow for the Direct NS5A-Ledipasvir Binding Assay.
HCV Resistance Testing
Identifying resistance-associated substitutions (RASs) in the NS5A gene is crucial for clinical management and understanding the mechanism of drug resistance.
Objective: To detect the presence of NS5A RASs in HCV-infected patient samples.
Methodology:
-
Sample Collection: Serum or plasma is collected from HCV-infected patients.
-
RNA Extraction: HCV RNA is extracted from the patient sample.
-
Reverse Transcription and PCR (RT-PCR): The NS5A region of the HCV genome is reverse transcribed into cDNA and then amplified using PCR.
-
Sequencing: The amplified NS5A DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS).
-
Data Analysis:
-
The obtained NS5A sequence is compared to a wild-type reference sequence for the specific HCV genotype.
-
Any amino acid substitutions at known resistance-associated positions are identified.
-
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus Subgenomic Replicons Induce Endoplasmic Reticulum Stress Activating an Intracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
A Technical Guide to the Synthesis and Crystallization of Ledipasvir D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystallization processes for Ledipasvir D-tartrate, a potent antiviral agent used in the treatment of Hepatitis C. The following sections detail the chemical synthesis of Ledipasvir, focusing on a convergent and efficient synthetic route, and the subsequent crystallization process to obtain the stable D-tartrate salt. This document adheres to stringent data presentation and visualization standards to facilitate understanding and replication by researchers in the field.
Ledipasvir Synthesis
The synthesis of Ledipasvir is a multi-step process that involves the preparation of key intermediates, which are then coupled to form the final molecule. A modern and efficient approach involves a late-stage cyclopropanation and difluorination, which has been shown to improve the overall yield.[1][2]
Synthetic Pathway Overview
The overall synthetic strategy for Ledipasvir can be visualized as the convergence of several key fragments. An illustrative workflow is provided below.
Caption: Convergent synthetic workflow for this compound.
Experimental Protocols
The following tables outline the detailed experimental protocols for key steps in the synthesis of Ledipasvir, based on a convergent synthetic strategy.
Table 1: Synthesis of Key Intermediates
| Step | Intermediate | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Brominated Benzimidazole Intermediate | 4-bromo-1,2-diaminobenzene, 2-(azabicyclo[2.2.1]heptan-3-yl)acetic acid dihydrochloride, Eaton's reagent | 80 °C, 12 h | 85 | >98 | WO2016207915A1 |
| 2 | Difluoro-fluorene Intermediate | 2-bromo-9H-fluorene, Selectfluor®, Dichloromethane | Reflux, 24 h | 78 | >99 | [1][2] |
| 3 | Azaspiroheptane Intermediate | Diethyl aminomalonate hydrochloride, 1,2-dibromoethane, Sodium ethoxide, Ethanol | Reflux, 16 h | 65 | >97 | [1][2] |
Table 2: Assembly of Ledipasvir Free Base
| Step | Reaction | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4 | Suzuki Coupling | Brominated Benzimidazole Intermediate, Difluoro-fluorene boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 90 °C, 8 h | 82 | >98 | WO2016207915A1 |
| 5 | Amide Coupling | Coupled Intermediate from Step 4, Azaspiroheptane Intermediate, HATU, DIPEA, DMF | Room Temperature, 12 h | 75 | >99 | [3] |
| 6 | Final Amide Coupling | Intermediate from Step 5, (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid, HATU, DIPEA, DMF | Room Temperature, 12 h | 88 | >99 | [3] |
This compound Crystallization
The D-tartrate salt of Ledipasvir is the preferred solid form due to its improved stability and dissolution properties compared to the amorphous free base.[4] The crystallization process is a critical step in obtaining the desired polymorphic form with consistent physical properties.
Crystallization Process Workflow
The general workflow for the crystallization of this compound is depicted below.
Caption: Workflow for the crystallization of this compound.
Experimental Protocol for Crystallization
The following table provides a detailed protocol for the crystallization of Ledipasvir as its D-tartrate salt.
Table 3: this compound Crystallization Protocol
| Parameter | Details |
| Starting Material | Ledipasvir free base (>99% purity) |
| Reagent | D-(-)-Tartaric acid (1.0 - 1.2 equivalents) |
| Solvent System | A mixture of a ketone (e.g., acetone) and an alcohol (e.g., ethanol or methanol) is commonly used.[4] |
| Procedure | 1. Dissolve Ledipasvir free base in the chosen solvent system at an elevated temperature (e.g., 50-60 °C). 2. Separately, dissolve D-tartaric acid in a minimal amount of the same solvent system. 3. Add the D-tartaric acid solution to the Ledipasvir solution with stirring. 4. Heat the mixture if necessary to ensure complete dissolution. 5. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling to 0-5 °C can increase the yield. 6. Collect the crystalline solid by filtration. 7. Wash the crystals with a small amount of cold solvent. 8. Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C). |
| Reference | EP2855478B1[4] |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and crystallization of this compound.
Table 4: Summary of Quantitative Data
| Parameter | Value | Method of Analysis | Reference |
| Overall Yield (Synthesis) | Approximately 20% over 8 linear steps | Gravimetric | [1] |
| Purity of Ledipasvir Free Base | >99% | HPLC | [3] |
| Purity of this compound | >99.5% | HPLC | [4] |
| Melting Point (DSC Endotherm) | ~221 °C | Differential Scanning Calorimetry (DSC) | [4] |
| XRPD Characteristic Peaks (°2θ) | 4.0, 9.1, 10.3, 12.7, 19.7, 24.0 (± 0.2) | X-ray Powder Diffraction (XRPD) | [4] |
| Moisture Content | <0.3% at 90% RH | Dynamic Vapor Sorption (DVS) | [4] |
This technical guide provides a consolidated resource for the synthesis and crystallization of this compound, drawing from publicly available scientific literature and patents. The detailed protocols and structured data are intended to support research and development efforts in the pharmaceutical industry. For further details, consulting the referenced documents is recommended.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]
- 4. EP2855478B1 - this compound - Google Patents [patents.google.com]
The Core Mechanism of Ledipasvir D-tartrate: An In-depth Technical Guide to NS5A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ledipasvir, a potent direct-acting antiviral agent, has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, particularly for genotype 1. As a cornerstone of combination therapies, its primary mechanism of action is the targeted inhibition of the viral non-structural protein 5A (NS5A). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies that define the inhibitory action of Ledipasvir on NS5A. Quantitative data on its antiviral potency and the impact of resistance-associated substitutions are presented, alongside detailed protocols for key experimental assays. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of this critical antiviral mechanism.
Introduction to Ledipasvir and its Target: NS5A
Ledipasvir is a direct-acting antiviral agent developed by Gilead Sciences for the treatment of chronic HCV infection.[1] It is most commonly used in a fixed-dose combination with Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor.[2][3] Ledipasvir's therapeutic efficacy stems from its specific inhibition of the HCV NS5A protein.[4]
The NS5A protein is a zinc-binding, proline-rich phosphoprotein that is a critical component of the HCV replication complex.[5][6] While it possesses no known enzymatic activity, NS5A is essential for both viral RNA replication and the assembly of new virions.[4][7] It exists in two phosphorylated forms, a basal state (p56) and a hyperphosphorylated state (p58), and its function is modulated by this phosphorylation status.[5] NS5A interacts with various viral and host proteins to facilitate the formation of the membranous web, the site of viral replication.[1][6]
The Molecular Mechanism of NS5A Inhibition by Ledipasvir
Ledipasvir exerts its antiviral effect through direct and high-affinity binding to the NS5A protein.[8][9] This interaction disrupts the normal function of NS5A, thereby inhibiting viral replication and assembly.[4][10]
Direct Binding to NS5A Domain I
Structural and biochemical studies have revealed that Ledipasvir binds to Domain I of the NS5A protein.[11] This domain is crucial for NS5A dimerization and RNA binding, both of which are essential for its function in the replication complex.[12] The binding of Ledipasvir to this domain is thought to interfere with the proper folding and/or dimerization of NS5A, rendering it non-functional.[13]
Disruption of the HCV Replication Complex
By binding to NS5A, Ledipasvir prevents its incorporation into or proper functioning within the HCV replication complex.[14] This complex is a multi-protein machinery, including other non-structural proteins like NS3, NS4B, and the RNA-dependent RNA polymerase NS5B, that is responsible for replicating the viral genome.[5] The inhibition of NS5A function leads to a rapid decline in viral RNA levels.[15]
Interference with Virion Assembly
In addition to its role in RNA replication, NS5A is also involved in the assembly of new viral particles.[16] Ledipasvir's inhibition of NS5A also disrupts this later stage of the viral lifecycle, further contributing to its potent antiviral activity.[16]
Quantitative Analysis of Ledipasvir's Antiviral Activity
The potency of Ledipasvir has been extensively characterized in vitro using HCV replicon assays. These assays utilize cell lines that harbor self-replicating HCV RNA molecules, allowing for the direct measurement of antiviral activity.
Table 1: In Vitro Potency of Ledipasvir (EC50) against various HCV Genotypes
| HCV Genotype | Replicon System | EC50 (nM) | Reference(s) |
| 1a | H77 isolate | 0.031 | [17] |
| 1b | Con-1 isolate | 0.004 | [17] |
| 2a | JFH-1 (L31) | 21 | [17] |
| 2a | J6 (M31) | 249 | [17] |
| 2b | MD2b8-2 (L31) | 16 | [17] |
| 2b | MD2b-1 (M31) | 530 | [17] |
| 3a | - | 16 - 530 | [17][18] |
| 4a | - | 0.11 - 1.1 | [17] |
| 4d | - | 0.11 - 1.1 | [17] |
| 5a | - | 0.11 - 1.1 | [17] |
| 6a | - | 0.11 - 1.1 | [17] |
| 6e | - | 16 - 530 | [17] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Resistance to Ledipasvir
As with many antiviral agents, resistance to Ledipasvir can emerge through mutations in its target protein, NS5A. These resistance-associated substitutions (RASs) can significantly reduce the binding affinity of Ledipasvir to NS5A, thereby diminishing its antiviral activity.[8][9]
Table 2: Impact of Key NS5A Resistance-Associated Substitutions (RASs) on Ledipasvir Activity
| Genotype | Amino Acid Substitution | Fold Change in EC50 | Reference(s) |
| 1a | Q30E | >100 | [17] |
| 1a | Q30H/R | >100 | [6] |
| 1a | L31M | >100 | [6] |
| 1a | M28T | 61 | |
| 1a | Y93H/N | >1000 | |
| 1b | Y93H | >1000 | [19] |
| 1b | L31V | Modest | [9] |
Fold change in EC50 represents the factor by which the EC50 of the mutant virus is increased compared to the wild-type virus.
Key Experimental Protocols
A thorough understanding of Ledipasvir's mechanism of action has been facilitated by several key experimental techniques. Detailed methodologies for these assays are provided below.
HCV Replicon Assay (Luciferase Reporter)
This assay is a cornerstone for evaluating the in vitro potency of anti-HCV compounds.
Objective: To quantify the inhibition of HCV RNA replication by Ledipasvir.
Principle: A subgenomic HCV replicon containing a luciferase reporter gene is introduced into a human hepatoma cell line (e.g., Huh-7). The level of luciferase activity is directly proportional to the level of HCV RNA replication. The addition of an antiviral agent like Ledipasvir will inhibit replication, leading to a decrease in luciferase signal.
Detailed Protocol:
-
Cell Culture: Maintain Huh-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and non-essential amino acids at 37°C in a 5% CO2 incubator.
-
In Vitro Transcription of Replicon RNA:
-
Linearize the plasmid DNA containing the HCV luciferase replicon construct using a suitable restriction enzyme (e.g., ScaI).
-
Purify the linearized DNA.
-
Use a high-yield T7 RNA polymerase in vitro transcription kit to synthesize the replicon RNA.
-
Treat the reaction with DNase to remove the template DNA.
-
Purify the RNA transcripts.
-
-
Electroporation of Replicon RNA into Huh-7 Cells:
-
Harvest and wash Huh-7 cells, then resuspend them in a cytomix buffer.
-
Mix a defined amount of the in vitro transcribed replicon RNA with the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an electrical pulse.
-
Immediately transfer the electroporated cells to fresh culture medium.
-
-
Assay Procedure:
-
Seed the electroporated cells into 96-well or 384-well plates.[8]
-
Prepare serial dilutions of Ledipasvir D-tartrate in culture medium.
-
Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor).
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the culture medium and lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Radioligand Binding Assay
This assay directly measures the binding affinity of Ledipasvir to the NS5A protein.
Objective: To determine the dissociation constant (Kd) of the Ledipasvir-NS5A interaction.
Principle: A radiolabeled form of Ledipasvir (e.g., [3H]-Ledipasvir) is incubated with purified recombinant NS5A protein. The amount of radioligand bound to the protein is measured, and this data is used to calculate the binding affinity.
Detailed Protocol:
-
Recombinant NS5A Protein Purification:
-
Express a tagged (e.g., His-tagged) full-length NS5A protein in a suitable expression system (e.g., E. coli or insect cells).
-
Lyse the cells and purify the recombinant NS5A protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Verify the purity and concentration of the protein.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine a fixed concentration of purified NS5A protein with increasing concentrations of [3H]-Ledipasvir in a suitable binding buffer.
-
To determine non-specific binding, run a parallel set of reactions containing a high concentration of unlabeled Ledipasvir.
-
Incubate the reactions at room temperature to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the protein-bound radioligand from the free radioligand. A common method is to use a spin column or filter plate that retains the protein while allowing the unbound ligand to pass through.
-
-
Quantification of Bound Radioligand:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.
-
Plot the specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites). A Kd in the low nanomolar range was observed for Ledipasvir binding to NS5A.[20]
-
Site-Directed Mutagenesis and Resistance Analysis
This technique is used to introduce specific mutations into the NS5A gene to study their effect on Ledipasvir susceptibility.
Objective: To create NS5A resistance-associated substitutions (RASs) and evaluate their impact on Ledipasvir's antiviral activity.
Principle: Using a plasmid containing the NS5A gene as a template, primers containing the desired mutation are used in a PCR reaction to generate a mutated plasmid. This plasmid can then be used to produce mutant NS5A protein for binding assays or to generate mutant HCV replicons for susceptibility testing.
Detailed Protocol:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primer sequence.[11] The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[11]
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu polymerase), and dNTPs.
-
Run the PCR for a specified number of cycles (typically 12-18) to amplify the mutated plasmid.
-
-
Digestion of Parental DNA:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
-
-
Verification of Mutation:
-
Isolate plasmid DNA from several colonies.
-
Sequence the NS5A gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
-
Functional Analysis:
-
Use the mutated plasmid to generate mutant HCV replicons for susceptibility testing in a replicon assay as described in section 5.1.
-
Compare the EC50 of Ledipasvir against the mutant replicon to that of the wild-type replicon to determine the fold change in resistance.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular events in HCV replication involving NS5A and how Ledipasvir disrupts this process.
Caption: Overview of the HCV replication cycle within a host cell and the inhibitory action of Ledipasvir on the NS5A protein.
Caption: The functional states of NS5A, including dimerization and phosphorylation, and their roles in HCV replication, with the inhibitory point of Ledipasvir.
Caption: A logical workflow diagram illustrating the key experimental procedures used to characterize the antiviral activity and resistance profile of Ledipasvir.
Conclusion
This compound represents a highly effective and specific inhibitor of the HCV NS5A protein. Its mechanism of action, centered on the direct binding to NS5A Domain I, leads to the disruption of both viral RNA replication and virion assembly. The quantitative data from in vitro assays underscore its picomolar to nanomolar potency against a range of HCV genotypes. While the emergence of resistance-associated substitutions can diminish its efficacy, understanding the specific mutations that confer resistance is crucial for guiding treatment strategies. The experimental protocols detailed in this guide provide the foundational methodologies for the continued study of NS5A inhibitors and the broader field of HCV drug development. The continued elucidation of the intricate molecular interactions between Ledipasvir and NS5A will undoubtedly pave the way for the design of next-generation antiviral therapies.
References
- 1. HCV NS5A dimer interface residues regulate HCV replication by controlling its self-interaction, hyperphosphorylation, subcellular localization and interaction with cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Hepatitis C Virus (HCV) RNA Translation Modulation by Non-Structural Protein 5A (NS5A) [harvest.usask.ca]
- 3. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. Correlation between NS5A Dimerization and Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasusa.org [iasusa.org]
- 17. researchgate.net [researchgate.net]
- 18. Prevalence and Pattern of Resistance in NS5A/NS5B in Hepatitis C Chronic Patients Genotype 3 Examined at a Public Health Laboratory in the State of São Paulo, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI - Activation of the unfolded protein response and autophagy after hepatitis C virus infection suppresses innate antiviral immunity in vitro [jci.org]
- 20. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
Ledipasvir D-tartrate: A Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ledipasvir, a potent and specific inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), is a cornerstone of modern direct-acting antiviral (DAA) therapy. This technical guide provides an in-depth analysis of the antiviral spectrum of activity of Ledipasvir D-tartrate. It details its mechanism of action, in vitro efficacy against various HCV genotypes and resistance-associated variants (RAVs), and the experimental protocols used to determine its activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of HCV and the development of novel antiviral agents.
Mechanism of Action
Ledipasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] Although the precise mechanism is not fully elucidated, Ledipasvir is understood to inhibit NS5A's function, thereby disrupting the viral life cycle.[3][4] It is postulated that Ledipasvir prevents the hyperphosphorylation of NS5A, a state required for productive viral replication.[3][5] By binding to NS5A, Ledipasvir interferes with the formation of the replication complex and impairs the assembly of new viral particles.[4]
Signaling Pathway of HCV NS5A and Inhibition by Ledipasvir
Caption: Ledipasvir inhibits the function of the HCV NS5A protein.
In Vitro Antiviral Activity
The antiviral activity of Ledipasvir is most pronounced against HCV genotype 1, with picomolar efficacy.[1][3] Its activity against other genotypes varies, with reduced efficacy observed against genotypes 2 and 3.[1][3] The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication in vitro.
Table 1: In Vitro Activity of Ledipasvir Against Wild-Type HCV Genotypes
| HCV Genotype/Subtype | EC50 (nM) | Reference(s) |
| Genotype 1a | 0.031 | [1][3] |
| Genotype 1b | 0.004 | [1][3] |
| Genotype 2a | - (less active) | [3][5] |
| Genotype 2b (L31) | 16 | [1] |
| Genotype 2b (M31) | 530 | [1] |
| Genotype 3a | 168 (less active) | [1][3][5] |
| Genotype 4a | 0.39 | [1] |
| Genotype 4d | 0.29 | [1] |
| Genotype 5a | 0.15 | [1] |
| Genotype 6a | 0.11 - 1.1 | [1] |
| Genotype 6e | 264 | [1] |
Resistance to Ledipasvir
Resistance to Ledipasvir is primarily associated with specific amino acid substitutions in the NS5A protein.[1] These resistance-associated variants (RAVs) can significantly reduce the susceptibility of the virus to the drug. The most common RAVs observed in vitro and in clinical settings are at positions Q30 and Y93.[1]
Table 2: In Vitro Activity of Ledipasvir Against Common NS5A Resistance-Associated Variants (RAVs)
| Genotype | NS5A Substitution | EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| 1a | Q30E | - | 952 | [1] |
| 1a | Y93H | 103 | 3,309 | [1] |
| 1b | Y93H | 5.3 | 1,319 | [1] |
It is noteworthy that while the fold-change in resistance for the Y93H mutation is high in both genotypes 1a and 1b, Ledipasvir remains relatively active against genotype 1b replicons harboring this substitution.[1]
Experimental Protocols
The in vitro antiviral activity of Ledipasvir is predominantly determined using HCV replicon assays. These cell-based assays utilize engineered HCV subgenomic or full-length RNAs that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).
HCV Replicon Assay Protocol
-
Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.
-
In Vitro Transcription: Plasmids containing the HCV replicon construct (often containing a reporter gene like luciferase) are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.
-
Electroporation: Cultured Huh-7 cells are harvested, washed, and resuspended in a cytomix buffer. The in vitro transcribed HCV replicon RNA is then introduced into the cells via electroporation.
-
Plating and Drug Treatment: The electroporated cells are plated in multi-well plates. After allowing the cells to adhere, they are treated with serial dilutions of this compound.
-
Incubation: The treated cells are incubated for a period of 48-72 hours to allow for HCV RNA replication and reporter gene expression.
-
Quantification of Viral Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV RNA replication.
-
RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Antiviral Activity Testing
Caption: Workflow for determining the in vitro antiviral activity of Ledipasvir.
Resistance Testing Methodology
The identification of resistance-associated variants is crucial for understanding treatment failure and for the development of next-generation antivirals. Genotypic and phenotypic analyses are the primary methods used.
Genotypic Resistance Testing
Genotypic testing involves sequencing the NS5A region of the HCV genome from patient samples or from in vitro resistance selection experiments to identify known RAVs.
-
Sample Collection: Plasma or serum is collected from HCV-infected patients.
-
RNA Extraction: Viral RNA is extracted from the plasma/serum samples.
-
Reverse Transcription and PCR (RT-PCR): The NS5A region of the HCV genome is reverse transcribed into cDNA and then amplified using PCR with genotype-specific primers.
-
Sequencing: The amplified PCR product is sequenced using either Sanger sequencing or Next-Generation Sequencing (NGS). NGS allows for the detection of minor viral variants.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify any substitutions.
Phenotypic Resistance Testing
Phenotypic testing assesses the in vitro susceptibility of HCV replicons containing specific NS5A mutations to Ledipasvir.
-
Site-Directed Mutagenesis: Known RAVs are introduced into a wild-type HCV replicon plasmid using site-directed mutagenesis.
-
HCV Replicon Assay: The antiviral activity of Ledipasvir against the mutant replicons is then determined using the HCV replicon assay described in section 4.1.
-
Fold-Change Calculation: The EC50 value for the mutant replicon is compared to the EC50 value for the wild-type replicon to calculate the fold-change in resistance.
Experimental Workflow for Resistance Characterization
Caption: Workflow for genotypic and phenotypic resistance testing.
Conclusion
This compound is a highly effective inhibitor of HCV NS5A, demonstrating potent antiviral activity, particularly against genotype 1. Its mechanism of action, centered on the disruption of viral RNA replication and virion assembly, has been a significant advancement in the treatment of chronic hepatitis C. Understanding the spectrum of its activity, including its efficacy against various genotypes and the development of resistance, is critical for its optimal clinical use and for the ongoing development of novel antiviral strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ledipasvir and other NS5A inhibitors.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Binding Affinity of Ledipasvir D-tartrate to the NS5A Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Ledipasvir D-tartrate to the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). It includes quantitative binding data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Quantitative Binding Affinity Data
Ledipasvir is a potent inhibitor of the HCV NS5A protein, demonstrating high-affinity binding that is crucial for its antiviral activity. The following table summarizes key quantitative data characterizing the interaction between Ledipasvir and NS5A.
| Parameter | Value | Method | Cell Line/System | Genotype | Reference |
| Dissociation Constant (Kd) | 58.9 ± 6.6 nM | Radioligand Binding Assay | Recombinant full-length NS5A-6HIS | 1b | [1] |
| Inhibitory Constant (Ki) | 149.0 nM | Competitive Radioligand Binding Assay | Recombinant full-length NS5A-6HIS | 1b | [1][2] |
| Half-maximal Inhibitory Concentration (IC50) | 149.0 nM | Competitive Radioligand Binding Assay vs. 3H-LDV | Recombinant full-length NS5A-6HIS | 1b | [1] |
| Half-maximal Effective Concentration (EC50) | 0.031 nM | Replicon Assay | - | 1a | [3] |
| Half-maximal Effective Concentration (EC50) | 0.004 nM | Replicon Assay | - | 1b | [3] |
| Half-maximal Effective Concentration (EC50) | 21 nM | Replicon Assay | JFH-1 (L31) | 2a | [3] |
| Half-maximal Effective Concentration (EC50) | 249 nM | Replicon Assay | J6 (M31) | 2a | [3] |
| Half-maximal Effective Concentration (EC50) | 168 nM | Replicon Assay | - | 3a | [3] |
| Half-maximal Effective Concentration (EC50) | 0.39 nM | Replicon Assay | - | 4a | [3] |
| Half-maximal Effective Concentration (EC50) | 0.15 nM | Replicon Assay | - | 5a | [3] |
| Half-maximal Effective Concentration (EC50) | 0.11 - 1.1 nM | Replicon Assay | - | 6a | [3] |
Experimental Protocols
The determination of the binding affinity of Ledipasvir to NS5A involves various biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Kd Determination
This protocol describes a direct binding assay using tritium-labeled Ledipasvir (3H-LDV) to determine the dissociation constant (Kd) for its interaction with recombinant NS5A protein.[1][4]
Materials:
-
Recombinant His-tagged NS5A (NS5A-6HIS)
-
Tritium-labeled Ledipasvir (3H-LDV)
-
Unlabeled Ledipasvir
-
Binding Buffer (Buffer C)
-
Ni-NTA-agarose beads
-
Wash Buffer (Buffer A)
-
Elution Buffer (Buffer A with 300 mM imidazole)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a final volume of 200 μl of Buffer C, mix 50 nM of NS5A-6HIS with varying concentrations of 3H-LDV. To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration (100 μM) of unlabeled Ledipasvir.
-
Incubation: Incubate the reactions for 4 hours at room temperature to allow the binding to reach equilibrium.
-
Complex Capture: Load each reaction mixture onto a 2-ml column packed with 0.25 ml of Ni-NTA-agarose beads. This allows the His-tagged NS5A and any bound 3H-LDV to be captured by the nickel-charged resin.
-
Washing: Wash each column with 5 ml of Buffer A to remove unbound 3H-LDV.
-
Elution: Elute the NS5A-3H-LDV complex from the column with 1.5 ml of Elution Buffer.
-
Quantification: Add the eluate to scintillation fluid and quantify the amount of eluted 3H-LDV using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each 3H-LDV concentration. The resulting saturation curve is then fitted to a one-site binding model to determine the Kd and Bmax (maximum specific binding).
Caption: Experimental workflow for the radioligand binding assay.
Surface Plasmon Resonance (SPR)
While a specific protocol for Ledipasvir-NS5A interaction using SPR is not detailed in the provided search results, the general principles of this label-free technique are as follows:
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. One molecule (the ligand, e.g., NS5A) is immobilized on the sensor surface, and the other (the analyte, e.g., Ledipasvir) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the change in mass on the sensor surface.
General Procedure:
-
Ligand Immobilization: The NS5A protein is covalently coupled to the sensor chip surface.
-
Analyte Injection: A solution containing Ledipasvir at various concentrations is injected over the sensor surface, allowing for association with the immobilized NS5A.
-
Dissociation: A buffer solution without Ledipasvir is flowed over the chip to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
Principle: A solution of the ligand (Ledipasvir) is titrated into a solution of the macromolecule (NS5A) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.
General Procedure:
-
Sample Preparation: NS5A is placed in the sample cell, and Ledipasvir is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of Ledipasvir are made into the NS5A solution.
-
Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Mechanism of Action and Signaling Pathway
NS5A is a critical component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome.[5] It is a phosphoprotein that exists in different phosphorylation states and plays a central role in both viral replication and the assembly of new virus particles.[6] Ledipasvir exerts its antiviral effect by directly binding to NS5A and disrupting its functions.[3] The exact mechanism is believed to involve the inhibition of NS5A's roles in the formation of the membranous web, which is the site of HCV RNA replication, and in the subsequent assembly of virions.[5][6]
Caption: Mechanism of Ledipasvir action on the HCV life cycle.
References
- 1. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
Structural Analysis of Ledipasvir D-tartrate Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analysis of Ledipasvir D-tartrate crystals. Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is a critical component of combination therapies for chronic HCV infection. The D-tartrate salt form of Ledipasvir is a crystalline solid, and understanding its solid-state properties is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document summarizes key quantitative data from crystallographic and thermal analyses and outlines detailed experimental protocols.
Crystallographic Analysis
The crystalline form of this compound has been characterized primarily by X-ray Powder Diffraction (XRPD). While a complete single-crystal structure is not publicly available, XRPD provides a distinctive fingerprint of the crystalline lattice.
X-ray Powder Diffraction (XRPD) Data
The XRPD pattern of crystalline this compound exhibits several characteristic peaks, which are crucial for identification and quality control.
| Peak Position (°2θ ± 0.2°) | Significance |
| 4.0 | Primary Characterizing Peak |
| 10.3 | Primary Characterizing Peak |
| 19.7 | Primary Characterizing Peak |
| 9.1 | Additional Characterizing Peak |
| 12.7 | Additional Characterizing Peak |
| 24.0 | Additional Characterizing Peak |
Data sourced from patent literature. The XRPD analysis was conducted using Cu-Kα radiation at a wavelength of 1.54178 Å.
Experimental Protocol: X-ray Powder Diffraction
The following protocol outlines a standard procedure for the XRPD analysis of a crystalline pharmaceutical salt like this compound.
Objective: To obtain the XRPD pattern of the crystalline material for identification and phase purity assessment.
Instrumentation: A laboratory X-ray diffractometer equipped with a copper anode X-ray tube and a sensitive detector.
Sample Preparation:
-
Gently grind a small amount of the this compound sample using a mortar and pestle to ensure a fine, homogeneous powder.[1] This minimizes preferred orientation effects.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface. For small sample quantities, a low-background silicon wafer mount can be utilized.[2]
Data Collection:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters. A typical scan range for pharmaceutical compounds is from 3° to 40° 2θ.[3]
-
The X-ray source is operated at a standard power setting (e.g., 40 kV and 40 mA).
-
Data is collected with a step size of, for example, 0.02° 2θ and a dwell time per step that ensures adequate signal-to-noise ratio.
Data Analysis:
-
The resulting diffractogram is processed to identify the peak positions (°2θ) and their relative intensities.
-
The obtained peak list is compared against the known characteristic peaks of this compound for confirmation of its identity and crystalline form.
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of this compound, such as its melting point and thermal stability.
Differential Scanning Calorimetry (DSC) Data
DSC analysis of this compound reveals a key thermal event associated with its melting.
| Thermal Event | Temperature (°C) | Description |
| Endotherm | ~ 221 | Corresponds to the melting of the crystalline form. |
This endothermic event is a critical parameter for the identification of this specific crystalline form.
Experimental Protocol: Differential Scanning Calorimetry
The following is a representative protocol for the DSC analysis of a crystalline active pharmaceutical ingredient (API) like this compound.
Objective: To determine the melting point and other thermal transitions of the crystalline material.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.[4]
-
Hermetically seal the pan to ensure a closed system, especially if solvates or hydrates are suspected.[4] An empty, sealed aluminum pan is used as a reference.
Data Collection:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature, for example, 30°C.
-
Heat the sample at a constant rate, typically 10°C/min, up to a final temperature well above the expected melting point (e.g., 250°C).[5][6]
-
The analysis is performed under an inert nitrogen atmosphere with a constant purge gas flow (e.g., 50 mL/min).[5]
Data Analysis:
-
The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic and exothermic events.
-
The onset temperature of the melting endotherm is determined as the melting point of the substance.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability and determine the presence of volatile components such as water or residual solvents.
Objective: To measure changes in the mass of the sample as a function of temperature.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
Data Collection:
-
Place the sample pan into the TGA furnace.
-
Heat the sample at a controlled rate, for instance, 10°C/min, over a specified temperature range (e.g., from room temperature to 300°C).[6]
-
The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative degradation.[6]
Data Analysis:
-
The TGA curve, which plots the percentage of weight loss against temperature, is analyzed.
-
Significant weight loss events are correlated with temperature ranges to understand desolvation, dehydration, or decomposition processes.[7]
Conclusion
The structural and thermal analysis of this compound crystals provides critical data for its characterization and quality control in pharmaceutical development. The distinct XRPD pattern and the characteristic melting endotherm observed in DSC are key identifiers for this crystalline form. The experimental protocols detailed in this guide represent standard methodologies for obtaining reliable and reproducible data for crystalline pharmaceutical salts. A thorough understanding of these solid-state properties is essential for ensuring the stability, bioavailability, and overall quality of the final drug product.
References
A Comprehensive Technical Guide to the Solubility Profile of Ledipasvir D-tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Ledipasvir D-tartrate, a key active pharmaceutical ingredient (API) in the treatment of Hepatitis C. The following sections detail its solubility in various solvent systems, standardized experimental protocols for solubility determination, and the mechanism of action of Ledipasvir.
Introduction to Ledipasvir
Ledipasvir is a potent, direct-acting antiviral agent that targets the Hepatitis C virus (HCV) NS5A protein, which is essential for viral replication. It is often co-formulated with Sofosbuvir, an NS5B polymerase inhibitor, to provide a highly effective combination therapy. The D-tartrate salt of Ledipasvir is a crystalline solid form of the drug. Understanding the solubility of this compound is critical for formulation development, bioavailability, and ensuring therapeutic efficacy.
Solubility Profile of Ledipasvir and its D-tartrate Salt
Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively available in the public domain. However, based on available technical datasheets and patents, a general solubility profile can be constructed. It is important to distinguish between the free base form (Ledipasvir) and the D-tartrate salt, as their solubility properties differ.
Table 1: Quantitative Solubility Data for Ledipasvir (Free Base)
| Solvent System | Approximate Solubility (mg/mL) | Notes |
| Ethanol | ~ 30 | Data for Ledipasvir free base. |
| Dimethyl Sulfoxide (DMSO) | ~ 20 | Data for Ledipasvir free base.[1] |
| Dimethylformamide (DMF) | ~ 30 | Data for Ledipasvir free base.[1] |
| 1:2 Ethanol:PBS (pH 7.2) | ~ 0.33 | For maximal solubility in aqueous buffers, Ledipasvir should first be dissolved in ethanol.[1] |
Table 2: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent System | Solubility Description | Notes |
| Water | Soluble | While described as soluble, a patent indicates that the aqueous solubility of the parent compound over a wider pH range is very low, at less than 1 µg/mL.[2] |
| Methanol | Soluble | Quantitative data is not specified.[3] |
| Ethanol | Soluble | Quantitative data is not specified.[3] |
| Aqueous Media (pH 3) | Improved Dissolution | The D-tartrate form exhibits a dissolution rate 5 to 10 times faster than other forms in moderately acidic aqueous media.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This vehicle is suitable for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An alternative vehicle for in vivo administration. |
Ledipasvir is characterized as being sparingly soluble in aqueous buffers[1]. The D-tartrate salt form is noted to enhance the dissolution properties in aqueous media, particularly under acidic conditions[2].
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.
Principle of the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent. The method involves adding an excess amount of the solid drug to the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, DMSO)
-
Volumetric flasks, vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24 to 72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the supernatant using a syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification by HPLC
The concentration of Ledipasvir in the diluted supernatant is determined using a validated stability-indicating RP-HPLC method.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) in a ratio of 60:40 or 70:30.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at approximately 248 nm or 259 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
-
Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted sample onto the HPLC system and determine the peak area corresponding to Ledipasvir.
-
Calculate the concentration of Ledipasvir in the original supernatant by applying the dilution factor.
-
Visualizing the Experimental Workflow and Mechanism of Action
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathway: Ledipasvir's Inhibition of HCV Replication
Ledipasvir inhibits the HCV NS5A protein, a key component of the viral replication complex. The following diagram illustrates this inhibitory action.
Caption: Ledipasvir's Mechanism of Action.
Conclusion
The solubility of this compound is a critical parameter influencing its formulation and bioavailability. While specific quantitative data for the D-tartrate salt is limited, it is known to be soluble in water and common organic solvents like methanol and ethanol. The free base form exhibits good solubility in organic solvents such as ethanol, DMSO, and DMF. For aqueous systems, its solubility is low but can be enhanced by first dissolving in an organic solvent or by using the D-tartrate salt in an acidic medium. The standardized shake-flask method coupled with HPLC analysis provides a reliable means of determining its solubility for research and development purposes.
References
In Vitro Antiviral Activity of Ledipasvir Against HCV Replicons: A Technical Guide
Introduction
Ledipasvir (LDV), developed by Gilead Sciences, is a potent direct-acting antiviral (DAA) agent for the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It is a key component of the fixed-dose combination tablet Harvoni, which also contains the NS5B polymerase inhibitor sofosbuvir.[3][4] Ledipasvir targets the HCV Non-Structural Protein 5A (NS5A), a critical phosphoprotein involved in viral RNA replication, and the assembly and secretion of new virus particles.[1][5][6][7][8] This technical guide provides an in-depth overview of the in vitro antiviral activity of Ledipasvir against HCV replicons, focusing on its mechanism of action, experimental evaluation, potency across various genotypes, and resistance profile.
Mechanism of Action
Ledipasvir exerts its antiviral effect by specifically inhibiting the function of the HCV NS5A protein. NS5A is a multifunctional protein essential for the HCV life cycle, playing crucial roles in both the replication of the viral genome and the assembly of new virions.[5][8] Although the precise mechanism is not fully elucidated, it is proposed that Ledipasvir prevents the hyperphosphorylation of NS5A, a step necessary for viral production.[5] By binding to NS5A, Ledipasvir disrupts the formation of the viral replication complex and interferes with virion assembly, thereby potently inhibiting HCV replication.[2][8]
Experimental Protocols
The in vitro antiviral activity of Ledipasvir is primarily evaluated using HCV replicon systems. These systems are powerful tools in drug discovery, allowing for the study of viral replication in a controlled cell culture environment.
HCV Replicon System
HCV replicons are subgenomic RNA molecules that can replicate autonomously within cultured hepatoma cells, most commonly Huh-7 human hepatoma cells or their derivatives.[9][10] These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[9] Often, a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase, conferring resistance to the antibiotic G418) is included in the replicon construct to quantify viral replication.[9][10]
Antiviral Activity Assay (EC50 Determination)
The 50% effective concentration (EC50) is a key metric for antiviral potency, representing the drug concentration required to inhibit 50% of viral replication. The general workflow for determining the EC50 of Ledipasvir is as follows:
-
Cell Plating: Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1a or 1b) are seeded into 96- or 384-well plates.
-
Drug Treatment: The cells are then exposed to serial dilutions of Ledipasvir. Control wells receive no drug.
-
Incubation: The plates are incubated for a period, typically 3 days, to allow for HCV replication and the antiviral effect to manifest.
-
Quantification of Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is quantified. For neomycin-selectable replicons, cell viability assays or quantification of HCV RNA via RT-qPCR can be used.
-
Data Analysis: The luminescence or RNA levels are plotted against the drug concentration. A dose-response curve is generated, from which the EC50 value is calculated.
Quantitative Data: In Vitro Potency of Ledipasvir
Ledipasvir demonstrates potent antiviral activity against various HCV genotypes, with particularly high potency against genotypes 1a and 1b.[3][4] Its efficacy, however, varies significantly across different genotypes and even subtypes.
Table 1: EC50 Values of Ledipasvir against HCV Genotype Replicons
| HCV Genotype/Subtype | Replicon Strain | EC50 (nM) |
| Genotype 1a | - | 0.031 |
| Genotype 1b | - | 0.004 |
| Genotype 2a | JFH-1 (L31) | 21 |
| Genotype 2a | J6 (M31) | 249 |
| Genotype 2b | MD2b8-2 (L31) | 16 |
| Genotype 2b | MD2b-1 (M31) | 530 |
| Genotype 3a | - | 168 |
| Genotype 4a | - | 0.39 |
| Genotype 4d | - | 0.29 |
| Genotype 5a | - | 0.15 |
| Genotype 6a | - | 0.11 - 1.1 |
| Genotype 6e | - | 264 |
Data sourced from in vitro replicon studies.[3][4]
As shown in the table, Ledipasvir has picomolar activity against genotypes 1a and 1b.[3][4] It is also highly active against genotypes 4, 5, and 6a.[3] However, it exhibits significantly less activity against genotypes 2a, 2b, 3a, and 6e, with EC50 values in the nanomolar range.[3][4] The difference in activity within genotype 2 is linked to polymorphisms at amino acid position 31 in NS5A.[3]
Resistance Profile
As with other DAAs, treatment with Ledipasvir can lead to the selection of HCV variants with reduced susceptibility, known as resistance-associated variants (RAVs).[11]
Selection of Resistance-Associated Variants
In vitro resistance selection studies involve culturing HCV replicon cells in the presence of increasing concentrations of Ledipasvir. This process selects for viral populations with mutations in the NS5A gene that confer a survival advantage. The primary RAVs identified through these in vitro studies include substitutions at key amino acid positions in the NS5A protein.[3][4]
Key Resistance Mutations
The most significant RAVs for Ledipasvir are located in the NS5A protein. In vitro studies have identified single amino acid substitutions that can confer high levels of resistance. These findings are consistent with RAVs observed in patients who fail Ledipasvir-containing regimens.[3][12]
Table 2: Key NS5A Resistance-Associated Variants for Ledipasvir
| Genotype | Amino Acid Position | Substitution |
| Genotype 1a | M28 | T/V |
| Q30 | E/H/R | |
| L31 | M/V | |
| Y93 | H/N | |
| Genotype 1b | L31 | M/V |
| Y93 | H/N |
Data compiled from multiple resistance profiling studies.[3][9][13]
Substitutions at position Y93, particularly Y93H, are common and confer significant resistance to Ledipasvir.[3][13] The presence of these RAVs at baseline can impact treatment outcomes, although this is often mitigated by combination therapy with other DAAs like sofosbuvir.[12]
Combination Activity
In vitro combination studies have shown that Ledipasvir has additive to moderately synergistic antiviral activity when combined with other classes of HCV DAAs, such as NS3/4A protease inhibitors and the NS5B polymerase inhibitor sofosbuvir.[3][4] Importantly, Ledipasvir remains fully active against replicons containing RAVs to NS3 or NS5B inhibitors, highlighting its distinct mechanism of action and the value of combination therapy to combat resistance.[3][4]
Conclusion
Ledipasvir is a highly potent inhibitor of the HCV NS5A protein, demonstrating picomolar to low nanomolar activity against a range of HCV genotypes in vitro, with exceptional potency against genotypes 1a and 1b. The HCV replicon system has been instrumental in elucidating its mechanism, quantifying its antiviral potency, and characterizing its resistance profile. While the emergence of resistance-associated variants in NS5A is a clinical consideration, the synergistic effect of Ledipasvir in combination with other direct-acting antivirals provides a high barrier to resistance and forms the basis of highly effective, curative therapies for chronic Hepatitis C.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphisms and resistance mutations of hepatitis C virus on sequences in the European hepatitis C virus database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantification of Ledipasvir in Human Plasma by LC-MS/MS
Introduction
Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection, often in combination with sofosbuvir. Accurate quantification of ledipasvir in plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring to ensure optimal treatment efficacy and safety. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ledipasvir in human plasma.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography. The procedure involves the extraction of ledipasvir and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Positive electrospray ionization (ESI+) is commonly used for the analysis of ledipasvir.
Experimental Protocols
1. Materials and Reagents
-
Ledipasvir reference standard
-
Internal Standard (IS) (e.g., Daclatasvir or a stable isotope-labeled ledipasvir)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥ 99.8% purity)
-
Ammonium formate
-
Human plasma with K2 EDTA as an anticoagulant
-
Ethyl acetate (for liquid-liquid extraction)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ledipasvir and the IS in methanol or acetonitrile to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.
3. Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.1 ng/mL to 1000 ng/mL.[1]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 500, and 800 ng/mL).
4. Sample Preparation (Liquid-Liquid Extraction) [1][2]
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the IS working solution and vortex briefly.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Alternative Sample Preparation (Protein Precipitation) [3][4]
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
5. LC-MS/MS Instrumental Conditions
The following are typical starting conditions that may require optimization:
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., Xterra MS C8, 4.6x50mm, 5μm or Zorbax C18, 4.6x50 mm)[1][5] |
| Mobile Phase | A: 10 mM Ammonium formate buffer (pH 3.5) or 0.1% formic acid in water. B: Acetonitrile and/or Methanol.[1][3] |
| Flow Rate | 0.4 - 0.7 mL/min[1][3] |
| Injection Volume | 2 - 10 µL[3][4] |
| Column Temperature | 40°C |
| Elution | Isocratic or gradient elution[1][2] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Ledipasvir: m/z 889.2 → 244.1 or 889.8 → 130.1. IS (Daclatasvir): m/z 739.4 → 565.3[6] |
| Collision Energy | Optimized for the specific instrument and transition |
| Dwell Time | ~200 ms |
Quantitative Data Summary
The performance of the LC-MS/MS method for ledipasvir quantification is summarized in the table below, compiled from various validated methods.
| Parameter | Reported Range/Value |
| Linearity Range | 0.1 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[3][6] |
| Accuracy | 98 - 102% (% nominal) |
| Precision (%RSD or %CV) | < 15% (inter- and intra-day) |
| Recovery | 78.9 - 95.18%[3][6] |
| Matrix Effect | Minimal to no significant effect observed[3] |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][7] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability).[8]
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of Ledipasvir in plasma.
Caption: Logical relationship of bioanalytical method validation parameters.
References
- 1. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of the direct acting antivirals glecaprevir and pibrentasvir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Method Validation of Ledipasvir D-tartrate
Introduction
Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is a key component in combination therapies for chronic hepatitis C. To ensure the quality, safety, and efficacy of pharmaceutical products containing Ledipasvir, robust analytical methods are essential for its quantification in bulk drug substances and finished dosage forms. This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ledipasvir D-tartrate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The protocols and data presented herein are intended to assist researchers, scientists, and drug development professionals in implementing and validating a suitable analytical method for their specific needs.
A typical RP-HPLC method for Ledipasvir analysis utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.[4][5] Detection is commonly performed using a UV detector at a wavelength where Ledipasvir exhibits significant absorbance, often around 254 nm or 260 nm.[6][7]
Logical Relationship of Validation Parameters
The following diagram illustrates the interconnectedness of the various parameters assessed during analytical method validation.
Caption: Interrelationship of ICH analytical validation parameters.
Experimental Protocols
Specificity (Stability-Indicating Assay)
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a stability-indicating method, this involves demonstrating that the method can separate Ledipasvir from its degradation products.[8]
Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions to induce degradation.[6][9]
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period.
-
-
Chromatographic Analysis: Analyze the stressed samples, along with an unstressed sample and a blank (mobile phase), using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the Ledipasvir peak in the chromatograms of the stressed samples. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous and not co-eluting with any degradants.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Preparation of Calibration Standards: From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target assay concentration). A typical range for Ledipasvir could be 5-50 µg/mL.[4]
-
Analysis: Inject each calibration standard in triplicate into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Sample Preparation: Prepare placebo samples (if analyzing a formulation) or use the mobile phase as the matrix.
-
Spiking: Spike the placebo/blank with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Amount Found / Amount Added) * 100
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[2]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Protocol (Based on the Calibration Curve):
-
Data from Linearity: Use the slope (S) and the standard deviation of the y-intercepts (σ) from the linearity study.
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Reported LOD and LOQ values for Ledipasvir can be as low as 0.010 µg/mL and 0.032 µg/mL, respectively.[9]
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Protocol:
-
Introduce Small Variations: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analysis: Analyze a standard solution of this compound under each of the modified conditions.
-
Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.
Quantitative Data Summary
The following tables summarize typical acceptance criteria and representative data for the validation of an RP-HPLC method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 150234 |
| 10 | 301567 |
| 20 | 602458 |
| 30 | 903567 |
| 40 | 1204589 |
| 50 | 1505678 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | ~30000 |
| Y-intercept | Close to zero |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.75 |
| 100% | 20 | 20.1 | 100.5 |
| 120% | 24 | 23.8 | 99.17 |
| Acceptance Criteria | 98.0% - 102.0% |
Table 4: Precision
| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability | Assay of 6 samples | ≤ 1.0% | ≤ 2.0% |
| Intermediate Precision | Assay (inter-day) | ≤ 1.5% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Detection Limit (LOD) | ~0.01 |
| Quantitation Limit (LOQ) | ~0.03 |
Table 6: Robustness
| Parameter Varied | Change | Effect on Assay (% Change) |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% |
| Wavelength | ± 2 nm | < 2.0% |
Workflow for Analytical Method Validation
The following diagram outlines the general workflow for the validation of an analytical method for this compound as per ICH guidelines.
Caption: Workflow for analytical method validation of Ledipasvir.
The validation of an analytical method for this compound according to ICH guidelines is a systematic process that ensures the reliability, accuracy, and precision of the method. The protocols and data presented in this document provide a framework for conducting a comprehensive validation study. By following these guidelines, researchers and drug development professionals can establish a robust and well-documented analytical method suitable for routine quality control and stability testing of this compound in pharmaceutical products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. neliti.com [neliti.com]
- 6. web.usm.my [web.usm.my]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Application Note: A Robust Protocol for Forced Degradation Studies of Ledipasvir D-tartrate
Abstract
This application note provides a comprehensive protocol for conducting a forced degradation study of Ledipasvir D-tartrate, a potent antiviral agent used in the treatment of Hepatitis C. The protocol is designed to meet the requirements of researchers, scientists, and drug development professionals, adhering to the International Council for Harmonisation (ICH) guidelines. The study delineates the intrinsic stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The methodology employs a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the active pharmaceutical ingredient (API) and its degradation products. This document includes detailed experimental procedures, data presentation in a tabular format for easy interpretation, and a visual workflow diagram to guide the user through the process.
Introduction
Ledipasvir is a direct-acting antiviral agent that inhibits the Hepatitis C virus (HCV) NS5A protein, which is essential for viral replication and assembly.[1][2] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[3][4] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3][4][5] The data generated is crucial for formulation development, packaging selection, and establishing storage conditions and shelf-life. This protocol outlines a systematic approach to perform a forced degradation study on this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)[6]
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)[6]
-
Sodium hydroxide (NaOH)[6]
-
Hydrogen peroxide (H₂O₂)[6]
-
Formic acid[6]
-
Ammonium acetate[6]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector[10][11]
-
Analytical balance
-
pH meter
-
Water bath[6]
-
Photostability chamber[6]
-
Hot air oven[6]
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)[6]
Chromatographic Conditions
A stability-indicating HPLC method is crucial for separating Ledipasvir from its degradation products. The following conditions have been reported to be effective:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | A mixture of organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% orthophosphoric acid, ammonium acetate buffer) in a gradient or isocratic elution. A common mobile phase composition is acetonitrile and water with 0.2% formic acid (70:30% v/v).[6] Another suggested mobile phase is 0.1% Orthophosphoric acid and Methanol.[7][8] |
| Flow Rate | 1.0 mL/min[6][9] |
| Detection Wavelength | 236 nm, with a PDA detector scanning from 200-400 nm.[8] Other studies have used wavelengths between 240-260 nm.[10] |
| Injection Volume | 10 µL[12] |
| Column Temperature | Ambient |
Preparation of Solutions
Stock Solution: Accurately weigh and transfer 100 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[6]
Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a suitable concentration for analysis (e.g., 100 µg/mL).
Forced Degradation Study Protocol
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The conditions below can be adjusted (time, temperature, reagent concentration) to achieve the desired level of degradation.
1. Acid Hydrolysis:
-
To 1 mL of the Ledipasvir stock solution, add 1 mL of 1N HCl.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
2. Base Hydrolysis:
-
To 1 mL of the Ledipasvir stock solution, add 1 mL of 1N NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
3. Oxidative Degradation:
-
To 1 mL of the Ledipasvir stock solution, add 1 mL of 30% H₂O₂. Some studies have used 6% H₂O₂ at 70°C for 24 hours.[6]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
4. Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
Separately, expose the stock solution to a temperature of 50°C for 21 days.[6]
-
After exposure, prepare a sample solution at the working concentration in the mobile phase.
5. Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber, as per ICH Q1B guidelines.[6]
-
Prepare a sample solution at the working concentration in the mobile phase. A control sample should be kept in the dark under the same conditions.
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ledipasvir | Number of Degradation Products | Retention Time (min) of Major Degradants |
| Acid Hydrolysis | 1N HCl | 2 hours | 80°C | |||
| Base Hydrolysis | 1N NaOH | 2 hours | 80°C | |||
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp. | |||
| Thermal (Solid) | - | 48 hours | 105°C | |||
| Thermal (Solution) | - | 21 days | 50°C | |||
| Photolytic (Solid) | UV/Vis Light | As per ICH Q1B | Ambient | |||
| Photolytic (Solution) | UV/Vis Light | As per ICH Q1B | Ambient |
Note: The percentage degradation and number of degradation products are to be filled in based on the experimental results. Ledipasvir has been reported to be stable under photolytic and thermal conditions, while degradation is observed in acidic, basic, and oxidative states.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the forced degradation study for this compound.
Caption: Workflow for the forced degradation study of this compound.
Conclusion
This application note provides a detailed and practical protocol for conducting a forced degradation study of this compound. By following these guidelines, researchers can effectively assess the intrinsic stability of the drug substance, identify potential degradation products, and develop a robust, stability-indicating analytical method. The successful execution of this study is a critical step in the overall drug development and regulatory submission process.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. scispace.com [scispace.com]
- 5. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. scispace.com [scispace.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-UHPLC METHOD OF LEDIPASVIR - ProQuest [proquest.com]
Application Note: A Stability-Indicating HPLC Assay for Ledipasvir D-Tartrate
Introduction
Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is a critical component in the treatment of chronic HCV infections.[1][2] Ensuring the stability and quality of the drug substance and its formulations is paramount for its therapeutic efficacy and safety. A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products that may form under various environmental conditions. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Ledipasvir D-tartrate, developed in accordance with International Council for Harmonisation (ICH) guidelines.[3]
Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways and the intrinsic stability of a drug molecule.[3] this compound was subjected to a series of stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress.[1][4][5][6] The studies revealed that Ledipasvir is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][5]
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Stock Solution (from tablets): Weigh and powder twenty tablets. Transfer an amount of powder equivalent to 100 mg of Ledipasvir to a 100 mL volumetric flask. Add approximately 75 mL of diluent (methanol), sonicate for 15 minutes, and then dilute to the mark with the same diluent. Filter the solution through a 0.45 µm nylon membrane filter.[5]
-
Working Sample Solution (100 µg/mL): Dilute the Sample Stock Solution appropriately with the mobile phase to achieve the target concentration.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the separation and quantification of Ledipasvir and its degradation products.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size.[7] |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid in water (pH adjusted to 3.5) in a ratio of 70:30 (v/v).[4][7] |
| Flow Rate | 1.0 mL/min.[4][7] |
| Detection Wavelength | 248 nm.[7] |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| Run Time | 15 minutes. |
Forced Degradation Protocol
-
Acid Hydrolysis: To 1 mL of the Ledipasvir stock solution, add 1 mL of 1.0 N HCl. Heat the mixture at 70°C for 2 days. After cooling, neutralize the solution with 1.0 N NaOH and dilute with the mobile phase to the desired concentration.[4]
-
Base Hydrolysis: To 1 mL of the Ledipasvir stock solution, add 1 mL of 1.0 N NaOH. Heat the mixture at 70°C for 2 days. After cooling, neutralize the solution with 1.0 N HCl and dilute with the mobile phase.[4]
-
Oxidative Degradation: To 1 mL of the Ledipasvir stock solution, add 1 mL of 3.0% v/v hydrogen peroxide. Keep the solution at 70°C for 2 days and then dilute with the mobile phase.[4]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 14 days.[4]
-
Photolytic Degradation: Expose the solid drug substance to UV light (overall illumination of ≥210 Wh/m²) for 14 days at room temperature.[4]
Data Presentation
The following table summarizes the results of the forced degradation studies, indicating the extent of degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Degradation Products (DPs) Retention Times (min) |
| Acid Hydrolysis | 1.0 N HCl | 2 days | 70°C | 18.98% | DP I (2.8 min), DP II (3.2 min) |
| Base Hydrolysis | 1.0 N NaOH | 2 days | 70°C | 26.00% | DP I (2.8 min), DP III (5.1 min) |
| Oxidative Degradation | 3.0% v/v H₂O₂ | 2 days | 70°C | 22.43% | DP III (5.5 min) |
| Thermal Degradation | Dry Heat | 14 days | 70°C | No Degradation | Not Applicable |
| Photolytic Degradation | UV Light (≥210 Wh/m²) | 14 days | Room Temp | No Degradation | Not Applicable |
Data compiled from multiple sources for illustrative purposes.[4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the stability-indicating assay of this compound.
Caption: Workflow for Ledipasvir Stability Assay.
Ledipasvir Degradation Pathway
This diagram outlines the degradation of Ledipasvir under different stress conditions, leading to the formation of various degradation products (DPs).
Caption: Ledipasvir Degradation Pathways.
Conclusion
The developed HPLC method is simple, specific, and accurate for the determination of this compound in the presence of its degradation products. The method was successfully able to resolve the main peak from the peaks of the degradation products formed under various stress conditions. This stability-indicating method can be effectively used for the routine quality control and stability analysis of this compound in bulk drug and pharmaceutical formulations.
References
- 1. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated spectrophotometric and chromatographic methods for analysis of the recently approved hepatitis C antiviral combination ledipasvir and sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijper.org [ijper.org]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
Application Notes and Protocols for the Quantitative Analysis of Ledipasvir D-tartrate in Bulk Drug Form
Introduction
Ledipasvir is a potent direct-acting antiviral agent that plays a crucial role in the treatment of chronic hepatitis C virus (HCV) infection, particularly when used in combination with sofosbuvir.[1] It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[2][3] Given its significance in therapeutic regimens, ensuring the quality, efficacy, and safety of Ledipasvir through accurate and reliable quantitative analysis in its bulk drug form is paramount for pharmaceutical quality control.[1]
This document provides detailed application notes and protocols for the quantitative analysis of Ledipasvir D-tartrate using two common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.[1][4] These methods are widely employed in the pharmaceutical industry for their precision, accuracy, and suitability for routine analysis.[1][4] The protocols outlined below are based on established and validated methods reported in the scientific literature and are intended for use by researchers, scientists, and drug development professionals.
I. High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific technique for the quantitative estimation of Ledipasvir in bulk drug and pharmaceutical formulations.[1][4] The most common approach is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][4]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)[4]
-
Water (HPLC grade)[4]
-
Orthophosphoric acid[5]
-
Phosphate buffer[6]
-
0.45 µm membrane filters[5]
2. Chromatographic Conditions: A summary of typical chromatographic conditions is presented in the table below. Method 1 represents a commonly used set of parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4][7] | BDS (250 mm, 4.6 mm, 5 µm)[8] | AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm)[5] |
| Mobile Phase | Methanol: Water (83:17 v/v) with 0.05% acetic acid (pH 3.0)[7] | 0.05% trifluoroacetic acid in methanol: 0.05% trifluoroacetic acid in acetonitrile (55:45)[8] | 0.1% Orthophosphoric acid and Methanol[5] |
| Flow Rate | 1.0 mL/min[4][5][7] | 1.0 mL/min[8] | 1.0 mL/min[5] |
| Detection Wavelength | 245 nm[7] | 270 nm[8] | 236 nm[5] |
| Injection Volume | 20 µL[7] | Not Specified | Not Specified |
| Column Temperature | Ambient[3] | 30 °C[8] | Not Specified |
3. Preparation of Standard Stock Solution:
-
Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask.[2]
-
Add about 70 mL of the mobile phase (as diluent) and sonicate for 10-15 minutes to dissolve the standard completely.[5]
-
Make up the volume to 100 mL with the mobile phase to obtain a standard stock solution of 100 µg/mL.[2]
4. Preparation of Working Standard Solutions and Calibration Curve:
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-50 µg/mL or 10-1000 µg/mL).[4]
-
Inject each working standard solution into the HPLC system.
-
Plot a calibration curve of the peak area against the concentration of Ledipasvir.
5. Preparation of Sample Solution:
-
Accurately weigh a quantity of the this compound bulk drug powder equivalent to 10 mg of Ledipasvir.
-
Transfer it to a 100 mL volumetric flask.
-
Follow the same procedure as for the preparation of the standard stock solution to obtain a sample solution of the desired concentration.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[5]
6. Analysis and Calculation:
-
Inject the prepared sample solution into the HPLC system.
-
Record the peak area of the Ledipasvir peak.
-
Calculate the concentration of Ledipasvir in the sample using the regression equation from the calibration curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the validation parameters for the HPLC method as reported in various studies.
| Parameter | Result |
| Linearity Range | 10–1000 µg/mL[1][4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.1 µg/mL[1][4] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[4] |
| Accuracy (% Recovery) | 98.5% ± 1.5%[1][4] |
| Precision (% RSD) | < 1.2%[1][4] |
| Retention Time | 4–5 min[1][4] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of Ledipasvir by HPLC.
II. UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry offers a simpler, cost-effective, and straightforward approach for the routine quantitative analysis of Ledipasvir in its bulk form.[1]
Experimental Protocol
1. Materials and Reagents:
2. Instrument and Parameters:
-
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Wavelength scan range: 200-400 nm.[5]
-
Detection wavelength (λmax): Typically observed between 248–250 nm, depending on the solvent.[1]
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with the chosen solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.
4. Preparation of Working Standard Solutions and Calibration Curve:
-
Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range (e.g., 2–20 µg/mL).[1]
-
Measure the absorbance of each solution at the λmax against a solvent blank.
-
Plot a calibration curve of absorbance versus concentration.
5. Preparation of Sample Solution:
-
Accurately weigh a quantity of the this compound bulk drug powder equivalent to 10 mg of Ledipasvir.
-
Transfer it to a 100 mL volumetric flask.
-
Follow the same procedure as for the preparation of the standard stock solution to obtain a sample solution of the desired concentration.
6. Analysis and Calculation:
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of Ledipasvir in the sample using the regression equation from the calibration curve.
Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
The following table summarizes the validation parameters for the UV-Vis spectrophotometry method.
| Parameter | Result |
| Linearity Range | 2–20 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.2 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] |
| Accuracy (% Recovery) | 99.2%[4] |
| Precision (% RSD) | < 2%[1] |
| λmax | 248-250 nm[1] |
Experimental Workflow: UV-Vis Spectrophotometry Analysis
Caption: Workflow for the quantitative analysis of Ledipasvir by UV-Vis Spectrophotometry.
III. Signaling Pathway (Mechanism of Action)
While not directly related to the quantitative analysis protocols, understanding the mechanism of action of Ledipasvir provides context for its importance. Ledipasvir inhibits the HCV NS5A protein, a key phosphoprotein involved in viral replication, assembly, and release.
Caption: Simplified diagram of Ledipasvir's mechanism of action.
The HPLC and UV-Vis spectrophotometric methods described provide reliable and validated approaches for the quantitative analysis of this compound in its bulk drug form. The choice of method may depend on the specific requirements of the analysis, with HPLC offering higher sensitivity and specificity, while UV-Vis spectrophotometry provides a more rapid and economical option for routine quality control. Adherence to the detailed protocols and validation parameters is crucial for obtaining accurate and reproducible results.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. media.neliti.com [media.neliti.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Analytical Method Development & Validation for the Simultaneous Estimation of Ledipasvir and Sofosbuvir in Bulk and IT's Dosage Form by Rp-hplc - Neliti [neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Ledipasvir EC50 Values Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key phosphoprotein essential for viral RNA replication and virion assembly.[1] Determining the 50% effective concentration (EC50) of Ledipasvir is a critical step in the evaluation of its antiviral activity against different HCV genotypes and in the study of potential resistance-associated substitutions. This document provides detailed application notes and protocols for conducting cell-based assays to accurately determine the EC50 values of Ledipasvir. The primary method described is the HCV replicon assay, a robust and widely used system for studying HCV replication in vitro.[2]
Principle of the HCV Replicon Assay
HCV replicon systems are powerful tools for drug discovery and resistance studies.[2] These systems utilize subgenomic HCV RNA molecules that can autonomously replicate within cultured human hepatoma cells, typically Huh-7 cells or their derivatives.[3] The replicon RNA encodes the HCV non-structural proteins (NS3 to NS5B) necessary for replication, but lacks the structural proteins, rendering the system non-infectious and safe for laboratory use.[4] To facilitate the quantification of viral replication, reporter genes such as luciferase are often incorporated into the replicon.[5] The level of reporter gene expression directly correlates with the extent of HCV RNA replication. By treating the replicon-containing cells with serial dilutions of an antiviral compound like Ledipasvir, a dose-response curve can be generated, from which the EC50 value can be calculated.
Data Presentation: Ledipasvir EC50 Values
The following table summarizes the reported EC50 values for Ledipasvir against various HCV genotypes in cell-based replicon assays. These values highlight the potent and genotype-specific activity of the compound.
| HCV Genotype | Cell Line | Assay Type | Ledipasvir EC50 (nM) | Reference |
| 1a | Huh-7 | Replicon | 0.031 | [1] |
| 1b | Huh-7 | Replicon | 0.004 | [1] |
| 2a | Huh-7 | Replicon | Median range: 0.15 - 430 | [1] |
| 3a | Huh-7 | Replicon | Median range: 0.15 - 430 | [1] |
| 4a | Huh-7 | Replicon | 0.39 | [3] |
| 4b | Huh-7 | Replicon | Median range: 0.15 - 430 | [1] |
| 5a | Huh-7 | Replicon | Median range: 0.15 - 430 | [1] |
| 6a | Huh-7 | Replicon | Median range: 0.15 - 430 | [1] |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
This protocol details the steps for determining the EC50 value of Ledipasvir using a stable HCV replicon cell line expressing luciferase.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ledipasvir
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture Maintenance:
-
Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to maintain the replicon.[3]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Cell Plating:
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend them in complete growth medium without G418.
-
Count the cells and adjust the density to 5,000 cells per 100 µL for a 96-well plate or 2,000 cells per 40 µL for a 384-well plate.[5]
-
Seed the cells into the wells of the assay plate.
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of Ledipasvir in DMSO.
-
Perform serial dilutions of the Ledipasvir stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a 10-point, 3-fold serial dilution.[3]
-
Include a "no drug" control (vehicle control, with the same final concentration of DMSO as the treated wells) and a "no cell" control (background).
-
Carefully remove the culture medium from the plated cells and add 100 µL (for 96-well plates) or 40 µL (for 384-well plates) of the diluted compounds to the respective wells.
-
Ensure the final DMSO concentration is low (e.g., ≤0.5%) to avoid cytotoxicity.[5]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well.
-
Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis and EC50 Calculation:
-
Subtract the average background luminescence (from "no cell" wells) from all other readings.
-
Normalize the data by expressing the luminescence signal in each treated well as a percentage of the average signal from the "no drug" control wells (representing 100% replication).
-
Plot the percentage of inhibition against the logarithm of the Ledipasvir concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value.[6][7][8][9] The 4PL equation is as follows: Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope) Where:
-
Y is the response (% inhibition)
-
X is the drug concentration
-
Top is the maximum response
-
Bottom is the minimum response
-
EC50 is the concentration that elicits a half-maximal response
-
HillSlope describes the steepness of the curve
-
-
Mandatory Visualizations
Caption: HCV life cycle and the mechanism of action of Ledipasvir.
Caption: Experimental workflow for EC50 determination.
References
- 1. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 7. graphpad.com [graphpad.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. quantics.co.uk [quantics.co.uk]
Application Notes and Protocols for Ledipasvir D-tartrate Sample Preparation in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir, an NS5A inhibitor, is a direct-acting antiviral agent used in combination with sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection.[1] Accurate determination of Ledipasvir concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and assess drug exposure. This document provides detailed protocols for the preparation of Ledipasvir D-tartrate samples from human plasma for bioanalysis, focusing on widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Furthermore, it outlines a protocol for evaluating the stability of Ledipasvir in plasma under various storage conditions.
Chemical Properties of Ledipasvir
| Property | Value | Reference |
| Molecular Formula | C49H54F2N8O6 | [2] |
| Molar Mass | 889.018 g·mol−1 | [2] |
| Protein Binding | >99% | [2] |
| Elimination Half-Life | 47 hours | [2][3] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Daclatasvir or a stable isotope-labeled Ledipasvir)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, LC-MS grade
-
Acetic acid, glacial
-
Water, deionized or Milli-Q
-
Phosphate buffered saline (PBS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Reversed-Phase C18)
-
Microcentrifuge tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator (e.g., nitrogen evaporator)
Preparation of Stock and Working Solutions
-
Ledipasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Ledipasvir stock solution and a working solution of the internal standard in an appropriate solvent (e.g., 50:50 ACN:water) to be used for spiking calibration standards and quality control samples.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the Ledipasvir working solutions into blank human plasma to achieve a concentration range typically from 5 to 2100 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the appropriate Ledipasvir working solutions.
Sample Extraction Methodologies
Protein Precipitation (PPT)
This method is rapid and straightforward, involving the addition of an organic solvent to precipitate plasma proteins.
Protocol:
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (ACN).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Protocol:
-
Pipette 200 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. A reversed-phase mechanism is commonly employed for Ledipasvir.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Mix 200 µL of the plasma sample with 200 µL of 4% phosphoric acid in water. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences. Follow with a second wash using 1 mL of 30% methanol in water.
-
Elution: Elute Ledipasvir and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance characteristics of the described extraction methods for Ledipasvir.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Extraction Recovery (%) | 85 - 95% | 88 - 95%[4][5] | > 90% |
| Matrix Effect (%) | Moderate to High | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.1 - 5 ng/mL[5] | 0.1 - 5 ng/mL |
| Analysis Time per Sample | ~15 min | ~20 min | ~25 min |
| Solvent Consumption | Low | High | Moderate |
| Cost per Sample | Low | Moderate | High |
Stability Assessment Protocol
To ensure the integrity of the collected samples, the stability of Ledipasvir in plasma should be evaluated under various conditions.
Freeze-Thaw Stability
-
Use low and high concentration QC samples.
-
Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.
-
Analyze the samples after the final thaw and compare the concentrations to freshly prepared QC samples.
Short-Term (Bench-Top) Stability
-
Thaw low and high concentration QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
Long-Term Stability
-
Store low and high concentration QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at specified time points (e.g., 1, 3, 6, and 12 months).
-
Compare the concentrations to freshly prepared QC samples.
Post-Preparative Stability
-
Process low and high concentration QC samples through one of the extraction methods.
-
Store the reconstituted extracts in the autosampler at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 24 or 48 hours).
-
Re-inject and analyze the samples, comparing the results to the initial analysis.
Acceptance Criteria: For all stability studies, the mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Visualization of Experimental Workflow
Caption: Workflow for Ledipasvir sample preparation from plasma.
Conclusion
The selection of an appropriate sample preparation method for this compound in pharmacokinetic studies is critical and depends on the specific requirements of the assay, such as the desired level of sensitivity, sample throughput, and available resources. Protein precipitation offers a rapid and cost-effective solution, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, minimizing matrix effects and improving assay robustness. The detailed protocols and stability testing guidelines presented here serve as a comprehensive resource for researchers to develop and validate reliable bioanalytical methods for Ledipasvir.
References
- 1. ijpscr.info [ijpscr.info]
- 2. microchemlab.com [microchemlab.com]
- 3. sahpra.org.za [sahpra.org.za]
- 4. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ledipasvir D-tartrate in HCV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ledipasvir D-tartrate in the study of Hepatitis C Virus (HCV) drug resistance. This document outlines the mechanism of action of Ledipasvir, the development of resistance-associated substitutions (RASs), and standardized methods for assessing Ledipasvir susceptibility.
Introduction to Ledipasvir and HCV Resistance
Ledipasvir is a potent, direct-acting antiviral (DAA) agent that targets the HCV nonstructural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex, playing a multifactorial role in viral RNA replication and virion assembly.[1][3][4] Ledipasvir inhibits these functions, leading to a rapid decline in HCV RNA levels.[2][4] However, the high replication rate and error-prone nature of the HCV RNA-dependent RNA polymerase can lead to the selection of amino acid substitutions in NS5A that confer resistance to Ledipasvir and other NS5A inhibitors.[5] The presence of these RASs can significantly impact treatment efficacy.[6][7]
Mechanism of Action of Ledipasvir
Ledipasvir's primary mechanism of action is the inhibition of the HCV NS5A protein.[1][2][3] While the precise molecular interactions are complex, it is understood that Ledipasvir binds to NS5A and disrupts its normal function, which includes regulating viral replication and the assembly of new virus particles.[1][4] One proposed mechanism is the inhibition of NS5A hyperphosphorylation, a process essential for the viral life cycle.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With Ledipasvir and Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NS5A Resistance-Associated Substitutions in Patients with Genotype 1 Hepatitis C Virus: Prevalence and Effect on Treatment Outcome [natap.org]
- 8. monogrambio.labcorp.com [monogrambio.labcorp.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Ledipasvir D-tartrate Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ledipasvir D-tartrate degradation products by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound under forced degradation conditions?
A1: this compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative stress conditions.[1] It is generally found to be stable under thermal and photolytic conditions.[1] Key degradation pathways often involve hydrolysis of the amide linkages and oxidation of the molecule.
Q2: What type of analytical column is best suited for separating Ledipasvir and its degradation products?
A2: A reversed-phase C18 column is most commonly used and has been shown to be effective in separating Ledipasvir from its degradation products.[1][2] Typical column dimensions are 150 x 4.6 mm with a 5 µm particle size.[1]
Q3: What are the recommended mobile phase compositions for LC-MS analysis of Ledipasvir degradation products?
A3: A gradient elution using a mixture of an acidic aqueous solution and an organic solvent is typically recommended. Common mobile phases include:
-
Ammonium formate buffer (pH 3.5; 10mM), acetonitrile, and methanol[3]
Q4: What ionization mode is typically used for the MS detection of Ledipasvir and its degradation products?
A4: Positive electrospray ionization (ESI+) is the most common and effective ionization mode for the analysis of Ledipasvir and its degradation products due to the presence of multiple basic nitrogen atoms in the molecule, which are readily protonated.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution / Peak Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH with formic acid or ammonium formate to ensure sharp peaks. The pH should be kept within the working range of the column. 2. Flush the column with a strong solvent, or replace the guard column or the analytical column if necessary.[4] 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[4] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variations. 3. Air bubbles in the pump or detector. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. Verify the pump is delivering a consistent flow rate. 2. Use a column oven to maintain a stable temperature. 3. Purge the pump and detector to remove any air bubbles.[5] |
| Low MS Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization source parameters. 2. Ion suppression from matrix components or mobile phase additives. 3. Sample degradation in the autosampler. | 1. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature for Ledipasvir. 2. Use high-purity LC-MS grade solvents and additives.[6] If matrix effects are suspected, improve sample cleanup or modify chromatographic conditions to separate the analyte from interfering compounds. 3. Ensure the autosampler is cooled and analyze samples promptly after preparation. |
| Ghost Peaks or Carryover | 1. Contamination from previous injections. 2. Insufficient needle/injector washing. | 1. Inject a blank solvent run to confirm carryover. 2. Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration. |
| Unidentified Peaks in the Chromatogram | 1. Formation of unexpected degradation products. 2. Presence of impurities in the starting material or reagents. 3. Contamination from sample handling or solvent system. | 1. Perform MS/MS analysis on the unknown peaks to obtain fragmentation data for structural elucidation. 2. Analyze a blank sample (without the drug substance) subjected to the same stress conditions. 3. Use high-purity solvents and clean sample vials. |
Quantitative Data Summary
The following table summarizes the mass spectrometric data for some of the identified degradation products of Ledipasvir. Please note that retention times can vary significantly between different LC systems and methods.
| Degradation Product (DP) | Stress Condition | [M+H]⁺ (m/z) |
| DP-1 | Acid Hydrolysis | 818.4 |
| DP-2 | Acid Hydrolysis | 762.3 |
| DP-3 | Alkaline Hydrolysis | 861.4 |
| DP-4 | Alkaline Hydrolysis | 705.3 |
| DP-5 | Oxidative | 905.4 |
| DP-6 | Oxidative | 921.4 |
| DP-7 | Neutral Hydrolysis | 847.4 |
| DP-8 | Neutral Hydrolysis | 733.3 |
Note: The m/z values are based on literature reports and may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocols
Forced Degradation Sample Preparation
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Treat this compound solution with 30% H₂O₂ at room temperature for 48 hours.
-
Neutral Hydrolysis: Dissolve this compound in water and heat at 80°C for 48 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
Before LC-MS analysis, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.
LC-MS/MS Method
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS System: AB Sciex Triple TOF 5600 or equivalent
-
Ionization Mode: ESI Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 25 psi
-
Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Scan Type: TOF-MS followed by Product Ion Scan
-
Collision Energy: 35 eV with a spread of ±15 eV
Visualizations
Caption: Experimental workflow for the identification of Ledipasvir degradation products.
Caption: Logical troubleshooting workflow for LC-MS analysis of Ledipasvir.
References
- 1. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. zefsci.com [zefsci.com]
Technical Support Center: Overcoming Matrix Effects in Ledipasvir Bioanalysis
Welcome to the technical support center for the bioanalysis of Ledipasvir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Ledipasvir?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in a biological sample. In the context of Ledipasvir bioanalysis using LC-MS/MS, these effects can manifest as ion suppression or enhancement, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity. Common sources of matrix effects in plasma samples include phospholipids, salts, and proteins.
Q2: What are the common sample preparation techniques to mitigate matrix effects for Ledipasvir analysis?
A2: The three most common sample preparation techniques used to reduce matrix effects in Ledipasvir bioanalysis are:
-
Protein Precipitation (PPT): A simple and fast method that removes proteins from the plasma sample.
-
Liquid-Liquid Extraction (LLE): A technique that separates Ledipasvir from matrix components based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain and then elute Ledipasvir, effectively removing interfering matrix components.
Q3: Which sample preparation method is most effective at reducing matrix effects for Ledipasvir?
A3: While the ideal method can be matrix and analyte-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective technique for minimizing matrix effects in bioanalysis due to its high selectivity in removing phospholipids and other interfering substances.[1] Liquid-Liquid Extraction (LLE) also provides clean extracts and can be very effective. Protein Precipitation (PPT) is the simplest method but is often associated with the highest residual matrix effects.[2]
Q4: How can I optimize my chromatographic conditions to reduce matrix effects for Ledipasvir?
A4: Chromatographic optimization is a powerful tool to separate Ledipasvir from co-eluting matrix components. Key strategies include:
-
Column Selection: Utilizing a column with a different stationary phase chemistry (e.g., C18, Phenyl) can alter selectivity and resolve Ledipasvir from interferences.
-
Gradient Optimization: Modifying the gradient elution profile can help to separate the analyte from early or late-eluting matrix components.
-
Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium formate to the mobile phase can improve peak shape and alter the retention of both Ledipasvir and matrix components, aiding in their separation.[3]
Q5: Can I adjust my mass spectrometer source parameters to minimize matrix effects?
A5: Yes, optimizing the electrospray ionization (ESI) source parameters can help mitigate matrix effects. Key parameters to adjust include:
-
Capillary Voltage: Optimizing the voltage can enhance the ionization of Ledipasvir relative to interfering compounds.
-
Gas Flow and Temperature: Adjusting the nebulizer gas flow, drying gas flow, and temperature can improve the desolvation of droplets containing Ledipasvir, potentially reducing the impact of less volatile matrix components.
-
Source Geometry: If available on your instrument, adjusting the physical position of the ESI probe can sometimes reduce the introduction of non-volatile matrix components into the mass spectrometer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Recovery of Ledipasvir | Inefficient extraction from the sample matrix. | - For LLE: Ensure the pH of the sample is optimized for Ledipasvir's solubility in the organic solvent. Try different extraction solvents of varying polarity. - For SPE: Ensure the sorbent is appropriate for Ledipasvir's chemical properties. Optimize the wash and elution solvent strength. |
| High Ion Suppression | Co-elution of matrix components, particularly phospholipids. | - Improve Sample Cleanup: Switch from PPT to LLE or SPE. SPE, especially with a sorbent like Oasis PRiME HLB, is very effective at removing phospholipids. - Chromatographic Separation: Modify the LC gradient to separate the Ledipasvir peak from the region of ion suppression. Use a column with a different selectivity. |
| Poor Reproducibility (High %CV) | Inconsistent matrix effects across different samples or batches. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate and precise quantification. - Thoroughly Validate the Method: Evaluate matrix effects across multiple lots of blank matrix to ensure the method is robust. |
| Peak Tailing or Splitting | Interaction of Ledipasvir with active sites on the column or residual matrix components. | - Optimize Mobile Phase: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to improve peak shape. - Use a High-Quality Column: Employ a column known for good peak shape with basic compounds. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation techniques used in Ledipasvir bioanalysis. Note that specific values can vary depending on the exact experimental conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | > 90% (but with high matrix) | 88.93% | Generally > 80% |
| Matrix Effect (Ion Suppression) | High | Moderate | Low |
| Phospholipid Removal | Low | Moderate | High |
| Method Simplicity | High | Moderate | Low to Moderate |
| Time per Sample | ~5-10 minutes | ~15-20 minutes | ~20-30 minutes |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the simultaneous determination of Sofosbuvir and Ledipasvir in human plasma.
-
Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., Daclatasvir in methanol).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) - Recommended Starting Point
This protocol is a recommended starting point based on the Waters Oasis PRiME HLB methodology, which has been shown to provide high recovery and low matrix effects for a wide range of pharmaceuticals.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex to mix.
-
-
SPE Procedure (using Oasis PRiME HLB µElution Plate):
-
Load: Directly load the pre-treated sample onto the SPE plate.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water.
-
Elute: Elute Ledipasvir with 2 x 25 µL of 90:10 acetonitrile:methanol.
-
-
Post-Elution:
-
Dilute the eluate with 50 µL of water.
-
Vortex to mix.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Protein Precipitation (PPT) - General Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
-
Precipitation:
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness.
-
Reconstitute in a smaller volume of mobile phase to concentrate the analyte and improve compatibility with the LC system.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflows for different sample preparation techniques.
Caption: Troubleshooting decision tree for matrix effects in Ledipasvir bioanalysis.
References
- 1. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Minimizing Ledipasvir degradation during sample storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Ledipasvir during sample storage and handling. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Ledipasvir degradation?
A1: Ledipasvir is susceptible to degradation under several conditions. The primary factors include:
-
Hydrolysis: Ledipasvir degrades in acidic, alkaline, and neutral aqueous solutions. The rate of degradation is dependent on the pH of the solution.
-
Oxidation: Exposure to oxidative agents can lead to the formation of degradation products.
-
Photolysis: While some studies suggest Ledipasvir is relatively stable under photolytic conditions, significant degradation can occur under direct and prolonged exposure to UV light.[1][2]
Ledipasvir has been found to be relatively stable under thermal stress (dry heat).[3][4]
Q2: What are the recommended storage conditions for Ledipasvir?
A2: To minimize degradation, Ledipasvir and its solutions should be stored under controlled conditions.
| Sample Type | Storage Condition | Recommendations |
| Solid (Bulk Powder) | Store at or below 30°C (86°F) in the original, sealed container.[5] | Protect from moisture and light. |
| Stock Solutions (in organic solvents like DMSO, ethanol) | Store at -20°C for long-term storage. | Aliquot solutions to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing. |
| Aqueous Solutions | Prepare fresh as needed. If short-term storage is necessary, store at 2-8°C and protect from light. | Aqueous solutions are not recommended for storage for more than one day due to the risk of hydrolysis. |
Q3: How should I prepare Ledipasvir solutions to ensure stability?
A3: The choice of solvent is critical for Ledipasvir stability.
-
For Stock Solutions: Use anhydrous organic solvents such as DMSO, ethanol, or methanol. Ledipasvir is soluble in these solvents.
-
For Aqueous Buffers: To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve Ledipasvir in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice. Be aware that the stability in aqueous solutions is limited.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of Ledipasvir samples.
Problem 1: Unexpected peaks appear in the chromatogram of a freshly prepared Ledipasvir standard.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvent or Glassware | Use fresh, HPLC-grade solvents. Ensure all glassware is thoroughly cleaned and dried. |
| Degradation during sonication | If sonication is used to dissolve the sample, use it for a minimal amount of time (e.g., 15 minutes) and monitor the temperature of the water bath.[4] |
| Impure Ledipasvir reference standard | Verify the purity of the reference standard using a certificate of analysis. If in doubt, use a new, certified standard. |
Problem 2: The concentration of Ledipasvir decreases over time in stored samples.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | If samples are in an aqueous solution, this is the most likely cause. Prepare fresh solutions before each experiment. If storage is unavoidable, store at 2-8°C for a very limited time and re-analyze before use. |
| Oxidative Degradation | If samples are exposed to air, especially at elevated temperatures, oxidation can occur. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Adsorption to container surface | Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing dilute solutions. |
| Photodegradation | Protect samples from light by using amber vials or by wrapping clear vials in aluminum foil.[6] |
Problem 3: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure all samples are handled identically. This includes the duration of exposure to light, temperature fluctuations, and the time between sample preparation and analysis. |
| Analytical method variability | Validate the analytical method for stability-indicating properties according to ICH guidelines.[2][4] Ensure system suitability parameters are met before each run. |
| pH shift in buffered solutions | Measure the pH of buffered solutions before and after the stability study to ensure it remains constant. |
Quantitative Data on Ledipasvir Degradation
The following tables summarize the extent of Ledipasvir degradation under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of Ledipasvir under Hydrolytic Conditions
| Condition | Duration | Temperature | % Degradation | Reference |
| 0.1 N HCl | 1 hour | 40°C | 17.15 ± 0.35 | [1][2] |
| 0.1 N NaOH | 1 hour | 40°C | 16.49 ± 0.21 | [1][2] |
| Neutral (Water) | 2 days | 70°C | Significant degradation | [7] |
Table 2: Degradation of Ledipasvir under Oxidative and Photolytic Conditions
| Condition | Duration | Temperature | % Degradation | Reference |
| 3% H₂O₂ | 1 hour | 40°C | 16.82 ± 0.43 | [1][2] |
| UV Light | 1 day | Ambient | 11.22 ± 0.62 | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ledipasvir
This protocol is a general guideline for the analysis of Ledipasvir and its degradation products. Method optimization and validation are required for specific applications.
-
Chromatographic System: HPLC with a PDA or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 1mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 45:55 (v/v) aqueous to organic.[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 270 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the Ledipasvir sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to obtain a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for inducing the degradation of Ledipasvir to assess the stability-indicating properties of an analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of Ledipasvir in 0.1 N HCl.
-
Heat the solution at 40°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Prepare a solution of Ledipasvir in 0.1 N NaOH.
-
Heat the solution at 40°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Prepare a solution of Ledipasvir in 3% H₂O₂.
-
Keep the solution at 40°C for 1 hour.[2]
-
Dilute to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Ledipasvir to UV light (e.g., in a photostability chamber) for 24 hours.[2]
-
A dark control sample should be kept under the same conditions but protected from light.
-
Dilute to the final concentration with the mobile phase.
-
Visualizations
Caption: Experimental workflow for Ledipasvir sample preparation and analysis.
Caption: Major degradation pathways of Ledipasvir.
References
- 1. researchgate.net [researchgate.net]
- 2. web.usm.my [web.usm.my]
- 3. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. q1scientific.com [q1scientific.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. ijpsonline.com [ijpsonline.com]
Technical Support Center: Enhancing Ledipasvir Detection in Biological Matrices
Welcome to the technical support center for the sensitive detection of Ledipasvir in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Ledipasvir in biological samples.
Sample Preparation
Q1: I am experiencing low recovery of Ledipasvir from plasma samples using liquid-liquid extraction (LLE). What are the potential causes and solutions?
A1: Low recovery in LLE can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Protein Precipitation: If a protein precipitation step precedes LLE, ensure complete precipitation. Insufficient precipitating agent or inadequate vortexing can lead to the drug being trapped in the protein pellet.
-
Solution: Increase the ratio of the organic solvent (e.g., acetonitrile, methanol) to plasma, typically 3:1 (v/v). Ensure vigorous vortexing for at least 1-2 minutes and adequate centrifugation to achieve a compact pellet.
-
-
Incorrect pH of the Aqueous Phase: The pH of the plasma sample can significantly impact the extraction efficiency of Ledipasvir.
-
Solution: Adjust the pH of the plasma sample to be basic (pH > 9) using a suitable buffer (e.g., ammonium formate) before adding the extraction solvent. This ensures that Ledipasvir, which has basic properties, is in its non-ionized form, making it more soluble in organic solvents.
-
-
Suboptimal Extraction Solvent: The choice of organic solvent is critical for efficient extraction.
-
Solution: Ethyl acetate and diethyl ether are commonly used and effective for Ledipasvir extraction.[1] If recovery is still low, consider trying a mixture of solvents, for example, a combination of a polar and a non-polar solvent.
-
-
Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will result in poor partitioning of the analyte into the organic layer.
-
Solution: Vortex the sample vigorously for at least 5 minutes to ensure thorough mixing and maximize the surface area for extraction.
-
-
Phase Separation Issues: Incomplete separation of the aqueous and organic layers can lead to the loss of the organic phase containing the analyte.
-
Solution: Centrifuge the samples at a sufficient speed and for an adequate duration (e.g., 4000 rpm for 10 minutes) to achieve a clear separation. If an emulsion forms, a small amount of a salt (e.g., sodium chloride) can be added to break it.
-
Q2: What are the best practices for solid-phase extraction (SPE) of Ledipasvir to ensure high and reproducible recovery?
A2: SPE is a powerful technique for sample clean-up and concentration. To optimize Ledipasvir recovery:
-
Sorbent Selection: The choice of SPE sorbent is crucial.
-
Recommendation: Reversed-phase sorbents like C8 or C18 are suitable for Ledipasvir due to its hydrophobic nature. Polymeric sorbents can also offer high recovery and cleaner extracts.
-
-
Method Optimization: Each step of the SPE process needs careful optimization.
-
Conditioning: Condition the cartridge with an organic solvent (e.g., methanol) followed by water to activate the sorbent.
-
Loading: Ensure the sample is loaded at an appropriate pH to maximize retention of Ledipasvir on the sorbent. The pH should be adjusted to ensure Ledipasvir is in its non-ionized form.
-
Washing: Use a weak organic solvent (e.g., 5-10% methanol in water) to wash away interfering substances without eluting the analyte.
-
Elution: Use a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution) to elute Ledipasvir from the cartridge.
-
-
Flow Rate: The flow rate during loading, washing, and elution can impact recovery. A slower flow rate generally allows for better interaction between the analyte and the sorbent, leading to improved retention and elution.
Chromatography & Mass Spectrometry
Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Ledipasvir. How can I mitigate this?
A3: Matrix effects are a common challenge in bioanalysis and can significantly affect the accuracy and sensitivity of your assay. Here are some strategies to minimize them:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Solution: Switch from a simple protein precipitation method to a more selective technique like LLE or SPE. SPE is generally considered more effective in removing phospholipids, which are a major source of matrix effects in plasma.
-
-
Optimize Chromatography: Chromatographic separation of Ledipasvir from co-eluting matrix components is key.
-
Solution:
-
Gradient Elution: Employ a gradient elution program that effectively separates Ledipasvir from the early-eluting, more polar interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run when highly polar or strongly retained interferences might elute, thus preventing them from entering the mass spectrometer.
-
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects.
-
Rationale: An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be normalized.
-
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to matrix effects.[2]
Q4: My Ledipasvir peak shape is poor (tailing or fronting). What could be the cause and how can I improve it?
A4: Poor peak shape can compromise resolution and integration accuracy.
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Secondary Interactions: Interactions between the basic Ledipasvir molecule and acidic silanol groups on the silica-based column packing can cause peak tailing.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier like ammonium hydroxide or an acidic modifier like formic acid to the mobile phase to saturate the active sites on the stationary phase.
-
Column Choice: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are properly made to minimize dead volume.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Ledipasvir and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH to ensure consistent ionization and good peak shape.
-
Q5: I'm observing carryover of Ledipasvir in my blank injections after running a high concentration sample. How can I prevent this?
A5: Carryover can lead to inaccurate quantification of subsequent samples, especially those with low analyte concentrations.
-
Injector Contamination: The injector and autosampler can be a primary source of carryover.
-
Solution: Optimize the needle wash procedure in the autosampler. Use a strong wash solvent (e.g., a mixture of organic solvent and acid/base that can effectively dissolve Ledipasvir). A multi-step wash with different solvents may be necessary.
-
-
Column Carryover: Ledipasvir can be retained on the column and slowly elute in subsequent runs.
-
Solution: Incorporate a high-organic wash step at the end of each chromatographic run to ensure all of the analyte is eluted from the column before the next injection.
-
-
MS Source Contamination: The ion source of the mass spectrometer can become contaminated.
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the detection of Ledipasvir in biological matrices.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Ledipasvir in Human Plasma
| Parameter | Method 1[1] | Method 2[3] | Method 3[4] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | LLE | LLE |
| Linearity Range (ng/mL) | 0.1 - 1000 | 0.1 - 1000 | 5 - 2100 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.1 | 0.1 | 5 |
| Recovery (%) | Not Reported | 95.18 | 88.93 |
| Precision (%RSD) | < 15 | Not Reported | Not Reported |
| Accuracy (%) | Within ±15 | Not Reported | Not Reported |
Table 2: Other Analytical Methods for Ledipasvir Detection
| Parameter | HPTLC (Rabbit Plasma)[5] | Spectrofluorimetry (Human Plasma)[6] | RP-HPLC (Human Plasma)[7] |
| Linearity Range | 9 - 144 ng/band | 5.0 - 150.0 ng/mL | 250 - 2000 ng/mL |
| Limit of Detection (LOD) | 2.54 ng/band | 0.9 ng/mL | Not Reported |
| Limit of Quantitation (LOQ) | 7.70 ng/band | 2.7 ng/mL | 200 ng/mL |
| Recovery (%) | 95.68 - 103.26 | Not Reported | 87.47 |
| Precision (%RSD) | < 2 | Not Reported | < 2 |
| Accuracy (%) | Not Reported | Not Reported | Within acceptable limits |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of Ledipasvir from Human Plasma [Adapted from[1]]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Daclatasvir in methanol).
-
Add 50 µL of 0.1 M ammonium formate buffer (pH 9.0).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation:
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol for Protein Precipitation (PP) of Ledipasvir from Rat Plasma [Adapted from[7]]
-
Sample Preparation:
-
Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Diazepam in methanol).
-
-
Precipitation:
-
Add 300 µL of acetonitrile to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Injection:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 2 µL) into the UPLC-MS/MS system.
-
Visualizations
Caption: Workflow for Ledipasvir extraction from plasma using LLE.
Caption: Workflow for Ledipasvir extraction from plasma using PP.
Caption: Troubleshooting logic for matrix effects in Ledipasvir analysis.
References
- 1. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
Forced degradation pathways of Ledipasvir under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the forced degradation pathways of Ledipasvir.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is Ledipasvir expected to degrade?
Based on forced degradation studies, Ledipasvir is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative stress conditions.[1] It is generally found to be stable under thermal and photolytic conditions.[1][2] However, some studies have reported significant degradation under photolytic stress, suggesting that the experimental setup for photostability studies is critical.[3]
Q2: How many degradation products are typically observed for Ledipasvir?
The number of degradation products (DPs) can vary depending on the specific stress condition. Studies have identified and characterized multiple DPs. For instance, one study reported the formation of eight distinct degradation products under various stress conditions.[1]
Q3: What are the major degradation pathways for Ledipasvir?
The primary degradation pathways for Ledipasvir involve the hydrolysis of its ester and amide functionalities and oxidation of the molecule. The specific sites of degradation are influenced by the nature of the stressor.
Q4: Are there validated analytical methods available for studying Ledipasvir degradation?
Yes, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for the separation and quantification of Ledipasvir and its degradation products.[1][2][4][5][6] These methods are crucial for monitoring the degradation process and ensuring the specificity of the analytical procedure.
Troubleshooting Guide
Issue 1: Inconsistent results in photolytic degradation studies.
-
Problem: My results for photolytic degradation are not consistent with published literature, which states Ledipasvir is stable. I am observing significant degradation.
-
Possible Cause: The experimental conditions for photostability testing can significantly impact the outcome. Factors such as the intensity and wavelength of the light source, the duration of exposure, and the physical state of the sample (solid vs. solution) can all influence the extent of degradation. One study that observed photolytic degradation used a UV chamber for 24 hours.[7]
-
Solution:
-
Carefully document and control your experimental setup. According to ICH Q1B guidelines, photostability testing should include exposure to a combination of visible and UV light.
-
Ensure the light source and exposure levels are calibrated and consistent across experiments.
-
Consider performing the study on both the solid drug substance and the drug in solution, as stability can differ.
-
Compare your findings with studies that have reported photolytic degradation to see if experimental conditions are similar.[3]
-
Issue 2: Poor separation of degradation products from the parent drug peak in HPLC.
-
Problem: I am unable to achieve baseline separation between Ledipasvir and its degradation products using my current HPLC method.
-
Possible Cause: The chromatographic conditions, including the column chemistry, mobile phase composition, gradient profile, and flow rate, may not be optimized for resolving the specific degradation products formed under your stress conditions.
-
Solution:
-
Method Development: Refer to published stability-indicating methods for Ledipasvir. A common starting point is a C18 column with a mobile phase consisting of an acidic buffer (e.g., formic acid or ammonium formate) and an organic modifier like acetonitrile or methanol, often in a gradient elution mode.[1][2]
-
Optimize Gradient: Adjust the gradient slope and duration to improve the resolution of closely eluting peaks.
-
Change Column: If co-elution persists, try a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase).
-
Adjust pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like Ledipasvir and its degradation products.
-
Issue 3: Mass balance issues in forced degradation studies.
-
Problem: The mass balance in my forced degradation study is below the recommended 95-105%, suggesting that not all degradation products are being accounted for.
-
Possible Cause:
-
Some degradation products may not be UV-active at the detection wavelength used for Ledipasvir.
-
Degradation products may be highly polar or non-polar and, therefore, may not be eluting from the HPLC column under the current conditions.
-
The formation of volatile degradation products or precipitation of degradants can also lead to poor mass balance.
-
-
Solution:
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows for the analysis of the entire UV spectrum of each peak, which can help in identifying degradation products that may have a different UV maximum than the parent drug.
-
Modify Chromatographic Method: To detect highly polar degradants, consider using a more aqueous mobile phase at the beginning of the gradient. For non-polar degradants, ensure the gradient runs to a high enough organic concentration to elute them.
-
Employ Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) is a powerful tool for detecting and identifying degradation products, even those without a chromophore.
-
Check for Precipitation: Visually inspect your stressed samples for any precipitates. If observed, try to dissolve the precipitate in a suitable solvent and analyze it separately.
-
Experimental Protocols
Forced Degradation Studies
The following are generalized protocols for subjecting Ledipasvir to various stress conditions as per ICH guidelines. Researchers should optimize the conditions to achieve a target degradation of 5-20%.
-
Acid Hydrolysis:
-
Prepare a stock solution of Ledipasvir in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with 1N HCl to a final concentration of approximately 1 mg/mL.
-
Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).
-
Periodically withdraw samples, neutralize with an appropriate amount of 1N NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a stock solution of Ledipasvir.
-
Dilute the stock solution with 1N NaOH to a final concentration of approximately 1 mg/mL.
-
Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).
-
Periodically withdraw samples, neutralize with an appropriate amount of 1N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a stock solution of Ledipasvir.
-
Dilute the stock solution with 3-30% hydrogen peroxide (H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., up to 24 hours).
-
Periodically withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24-48 hours).
-
At the end of the study, dissolve the sample in a suitable solvent and dilute to the desired concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Stability-Indicating HPLC Method
The following is an example of a stability-indicating HPLC method that can be used as a starting point for analysis.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 333 nm.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Data Presentation
Table 1: Summary of Forced Degradation Results for Ledipasvir
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of DPs | Reference |
| Acidic Hydrolysis | 1N HCl | 8 hours | 80°C | ~15% | 2 | [1] |
| Alkaline Hydrolysis | 1N NaOH | 4 hours | 80°C | ~12% | 2 | [1] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | ~18% | 3 | [1] |
| Thermal | Solid State | 48 hours | 105°C | No significant degradation | 0 | [1] |
| Photolytic | UV & Vis Light | 1.2 million lux hrs & 200 W h/m² | Room Temp | No significant degradation | 0 | [1] |
Note: The percentage of degradation and the number of degradation products can vary based on the exact experimental conditions.
Visualizations
Caption: Experimental workflow for forced degradation studies of Ledipasvir.
Caption: Simplified degradation pathways of Ledipasvir under stress.
References
- 1. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. academic.oup.com [academic.oup.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. web.usm.my [web.usm.my]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Ledipasvir D-tartrate Following ICH Guidelines
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Ledipasvir D-tartrate, a direct-acting antiviral agent primarily used in combination with Sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection.[1] The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability, accuracy, and precision of the results, which is paramount for maintaining drug quality and therapeutic efficacy.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Comparison of Analytical Methods
Several analytical techniques have been developed and validated for the estimation of Ledipasvir in bulk and pharmaceutical formulations.[1] The most prominent among these are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.[1] Below is a comparative summary of these methods based on their performance characteristics.
Table 1: Comparison of Validated Analytical Methods for this compound
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method | HPTLC Method | Spectrophotometric Method |
| Stationary Phase | Kromosil C18 column[3] | Zodiac C18 (250 x 4.6 mm, 5 µ)[4] | AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm)[5] | Silica gel HPTLC sheets[6] | Not Applicable |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric acid (35:65 v/v)[3] | Acetonitrile: Methanol: Water[4] | 0.1% Orthophosphoric acid: Methanol[5] | Chloroform: Methanol (94:6 v/v)[6] | Not Applicable |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[4] | 1.0 mL/min[5] | Not Applicable | Not Applicable |
| Detection Wavelength | 245 nm[7] | 275 nm[4] | 236 nm[5] | 331 nm[6] | 333 nm[2] |
| Linearity Range | 22.5-135 µg/mL[3] | Not Specified | 45-135 µg/mL[5] | 100–500 ng/band[1] | 4.0-14.0 µg/mL[2] |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | ~50 ng/band[1] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | ~100 ng/band[1] | Not Specified |
| Accuracy (% Recovery) | 99.78%[3] | Not Specified | Not Specified | 98–102%[1] | 100.78 ± 0.64%[2] |
| Precision (%RSD) | < 2%[3] | Not Specified | Not Specified | < 2%[1] | Not Specified |
Experimental Protocols
RP-HPLC Method Validation Protocol
This protocol outlines the steps for the validation of a stability-indicating RP-HPLC method for the determination of Ledipasvir.
a. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade orthophosphoric acid
-
0.45 µm membrane filter
b. Chromatographic Conditions:
-
Column: Kromosil C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.1% orthophosphoric acid (35:65 v/v)[3]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Detection: UV detection at 245 nm[7]
-
Column Temperature: Ambient
c. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated through forced degradation studies.
-
Linearity: A series of at least five concentrations of this compound are prepared and injected. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is determined. The linearity for Ledipasvir is typically established in ranges such as 22.5-135 µg/mL.[3]
-
Accuracy: Determined by recovery studies by spiking a known quantity of the standard drug into a placebo at three different concentration levels (e.g., 50%, 100%, and 150%).[8] The percentage recovery is then calculated. Mean recoveries for Ledipasvir have been reported to be around 99.78% to 100.16%.[3]
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same standard solution are performed on the same day, and the relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days to check the reproducibility of the method. The %RSD values should be below 2%.[3]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as the flow rate, mobile phase composition, and detection wavelength and observing the effect on the results.[9]
Forced Degradation Studies Protocol
Forced degradation studies are essential for developing stability-indicating methods.[10] Ledipasvir is subjected to various stress conditions as prescribed by ICH guidelines to identify potential degradation products.[10][11]
-
Acid Hydrolysis: The drug is treated with 0.1 N HCl and refluxed for a specified period.
-
Base Hydrolysis: The drug is treated with 0.1 N NaOH and refluxed.
-
Oxidative Degradation: The drug is exposed to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: The drug substance is exposed to dry heat (e.g., 60-80°C) for a defined time.
-
Photolytic Degradation: The drug is exposed to UV light (e.g., 254 nm) and/or visible light.
Following exposure to these stress conditions, the samples are analyzed by the developed HPLC method to check for the separation of the main drug peak from any degradation product peaks. Ledipasvir has been found to degrade in hydrolytic (acidic and alkaline) and oxidative conditions, while it is stable under thermal and photolytic conditions.[11]
Visualizations
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Logical Flow of Forced Degradation Studies for this compound.
Conclusion
A variety of analytical methods, including RP-HPLC, UPLC, HPTLC, and spectrophotometry, have been successfully developed and validated for the determination of this compound in accordance with ICH guidelines.[1][2][6] RP-HPLC methods are particularly prevalent due to their high precision, accuracy, and specificity, making them suitable for both routine quality control and stability studies.[1][12] The validation data confirms that these methods are reliable and robust for their intended purpose.[3][9] The forced degradation studies have provided valuable insights into the stability of Ledipasvir, demonstrating its susceptibility to hydrolytic and oxidative stress, which is crucial information for formulation development and defining storage conditions.[11] The choice of method will depend on the specific requirements of the analysis, with UPLC offering faster analysis times and HPTLC providing a cost-effective alternative for routine analysis.[1]
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Spectrophotometric Methods for Simultaneous Determination of Sofosbuvir and Ledipasvir (HARVONI Tablet): Comparative Study with Two Generic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 4. jcdronline.org [jcdronline.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Validated spectrophotometric and chromatographic methods for analysis of the recently approved hepatitis C antiviral combination ledipasvir and sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new analytical method development and validation for the simultaneus estimation of ledipasvir and sofosbuvir using RP-HPLC | PDF [slideshare.net]
A Comparative Analysis of Ledipasvir and Other Next-Generation NS5A Inhibitors for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ledipasvir and other leading nonstructural protein 5A (NS5A) inhibitors used in the treatment of Hepatitis C Virus (HCV). The analysis focuses on their mechanism of action, in vitro potency, clinical efficacy, and resistance profiles, supported by experimental data and detailed methodologies.
Mechanism of Action of NS5A Inhibitors
NS5A is a crucial phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target this protein, disrupting its function and thereby halting the viral life cycle.[3] While the precise mechanism is multifaceted and not entirely elucidated, it is understood that these inhibitors bind to domain I of the NS5A protein. This binding event is thought to prevent the hyperphosphorylation of NS5A, a step necessary for the formation of the viral replication complex.[3] Additionally, NS5A inhibitors can interfere with the proper localization of NS5A, further impeding viral assembly.[2]
Comparative In Vitro Potency (EC50)
The half-maximal effective concentration (EC50) is a key measure of a drug's potency in vitro. The following table summarizes the EC50 values for Ledipasvir and other prominent NS5A inhibitors against various HCV genotypes, as determined by replicon assays.
| NS5A Inhibitor | HCV Genotype 1a (EC50, pM) | HCV Genotype 1b (EC50, pM) | HCV Genotype 3a (EC50, pM) | HCV Genotype 4a (EC50, pM) | HCV Genotype 5a (EC50, pM) | HCV Genotype 6a (EC50, pM) |
| Ledipasvir | 31 | 4 | 1,100 | 16 | 150 | - |
| Daclatasvir | 9-50 | 1-9 | 350-1800 | 2-15 | 3-7 | 74 |
| Ombitasvir | 5 | 1 | 19,000 | - | - | 366 |
| Elbasvir | 4 | 2 | 1,700 | 0.2-0.7 | - | - |
| Velpatasvir | 19 | 12 | 29 | 4 | 16 | 21 |
| Pibrentasvir | 0.8 | 0.6 | 2.3 | 0.7 | 1.1 | 0.8 |
Note: EC50 values can vary depending on the specific replicon system and laboratory conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Clinical Efficacy: Sustained Virologic Response (SVR) Rates
The ultimate measure of an antiviral's effectiveness is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy. The following table presents SVR rates from clinical trials comparing Ledipasvir-containing regimens with those of other NS5A inhibitors.
| Treatment Regimen | HCV Genotype | Patient Population | SVR12 Rate (%) | Clinical Trial(s) |
| Ledipasvir/Sofosbuvir | 1 | Treatment-Naïve, Non-Cirrhotic | 97-99 | ION-3[4] |
| Ledipasvir/Sofosbuvir | 1 | Treatment-Experienced, Cirrhotic | 97.4 | SIRIUS[4] |
| Daclatasvir + Sofosbuvir | 1, 2, 3 | Treatment-Naïve | 93-100 | AI444040 |
| Ombitasvir/Paritaprevir/r + Dasabuvir ± RBV | 1a, 1b | Treatment-Naïve & Experienced | >95 | SAPPHIRE-I, PEARL-III, PEARL-IV |
| Elbasvir/Grazoprevir | 1, 4 | Treatment-Naïve & Experienced | 92-100 | C-EDGE TN, C-EDGE TE |
| Sofosbuvir/Velpatasvir | 1-6 | Treatment-Naïve & Experienced | 95-100 | ASTRAL-1, ASTRAL-2, ASTRAL-3 |
| Glecaprevir/Pibrentasvir | 1-6 | Treatment-Naïve & Experienced | 92-100 | ENDURANCE, EXPEDITION |
Note: SVR rates are influenced by factors such as HCV genotype, prior treatment experience, and the presence of cirrhosis. Direct head-to-head comparisons are limited, and the data above is compiled from various clinical studies.
Resistance Profiles
Resistance to NS5A inhibitors is primarily mediated by the emergence of resistance-associated substitutions (RASs) in the NS5A protein. The genetic barrier to resistance can vary among different NS5A inhibitors and across HCV genotypes.
| NS5A Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 (Approximate) |
| Ledipasvir | M28T/V, Q30H/R, L31M/V, Y93C/H/N (GT1a) | >100 for some RASs[5][6] |
| Daclatasvir | M28T, Q30E/H/R, L31M/V, Y93C/H/N (GT1a); L31F/V, Y93H/N (GT1b) | Can exceed 1000-fold for certain substitutions[7][8] |
| Ombitasvir | M28T/V, Q30R, Y93H/N (GT1a) | >1600 for Y93C/H[9] |
| Elbasvir | M28T/A/G, Q30D/E/G/H/K/L/R, L31F/M/V, H58D, Y93C/H/N (GT1a) | >5-fold for clinically relevant RASs[10] |
| Velpatasvir | Y93H (GT3) | >100[10] |
| Pibrentasvir | Y93H/N | <7[5] |
Note: The fold-change in EC50 indicates the magnitude of resistance conferred by a specific RAS. The clinical impact of RASs can be mitigated by combination therapy and longer treatment durations.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter)
This assay is a cornerstone for evaluating the in vitro potency of antiviral compounds against HCV replication.
Objective: To determine the EC50 value of an NS5A inhibitor.
Materials:
-
Huh-7.5.1 cells
-
In vitro transcribed HCV replicon RNA (e.g., FNX-Rluc)[11]
-
Electroporation cuvettes (0.4 cm)
-
Electroporator
-
Complete growth medium (DMEM with 15% FBS)
-
48-well plates
-
Passive lysis buffer
-
Renilla luciferase assay reagents
-
Luminometer
-
Test compound (NS5A inhibitor)
Procedure:
-
Cell Preparation: Culture Huh-7.5.1 cells to 80-90% confluency. Prepare a single-cell suspension by trypsinization and resuspend in cold, low-serum media at a concentration of 1 x 10^7 cells/mL.[11]
-
Electroporation: Mix 10 µg of in vitro transcribed HCV replicon RNA with 400 µL of the cell suspension. Transfer the mixture to a 0.4-cm electroporation cuvette and deliver an electrical pulse (e.g., 270 V, 100 Ω, 950 µF).[11]
-
Cell Plating: Immediately resuspend the electroporated cells in 10 mL of complete growth medium. Plate the cells in triplicate in 48-well plates at a density of 1 x 10^4 cells/well.[11]
-
Compound Addition: Prepare serial dilutions of the NS5A inhibitor. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-96 hours) at 37°C in a 5% CO2 incubator.[11]
-
Cell Lysis: At the end of the incubation period, lyse the cells with 75 µL of passive lysis buffer per well. Rock the plates gently for 15 minutes at room temperature.[11]
-
Luciferase Assay: Measure the Renilla luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.[11]
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
NS5A Resistance Profiling by Sanger Sequencing
This method is used to identify RASs in the NS5A gene of HCV from patient samples.
Objective: To determine the presence of NS5A RASs in HCV-infected patient samples.
Materials:
-
Patient plasma or serum sample
-
Viral RNA extraction kit (e.g., QIAamp UltraSens Virus Kit)
-
Reverse transcriptase
-
Taq DNA polymerase
-
Primers specific for the HCV NS5A region
-
PCR thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing primers
-
DNA sequencer
-
Sequence analysis software (e.g., Geno2pheno)[12]
Procedure:
-
RNA Extraction: Extract viral RNA from the patient sample according to the manufacturer's protocol.[13]
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA using reverse transcriptase and a specific reverse primer. Amplify the NS5A region of interest using a nested PCR approach with specific forward and reverse primers.[13]
-
PCR Product Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
PCR Product Purification: Purify the remaining PCR product to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using both forward and reverse sequencing primers in separate reactions.[13]
-
Sequence Analysis: Assemble the forward and reverse sequence reads to obtain a consensus sequence of the amplified NS5A region.
-
RAS Identification: Align the patient's NS5A sequence with a wild-type reference sequence of the same HCV genotype. Identify amino acid substitutions at positions known to be associated with resistance to NS5A inhibitors. Utilize specialized software or databases (e.g., Geno2pheno) for comprehensive RAS analysis.[12]
Visualizations
Caption: HCV Replication Cycle and the Mechanism of NS5A Inhibition.
Caption: Experimental Workflow for Evaluating NS5A Inhibitors.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 4. nice.org.uk [nice.org.uk]
- 5. hcvguidelines.org [hcvguidelines.org]
- 6. researchgate.net [researchgate.net]
- 7. NS5A Sequence Heterogeneity and Mechanisms of Daclatasvir Resistance in Hepatitis C Virus Genotype 4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chl.co.nz [chl.co.nz]
- 13. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]
Validation of Bioanalytical Methods for Ledipasvir Quantification in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Ledipasvir in human plasma, a critical aspect of pharmacokinetic and bioequivalence studies in clinical trials. The methodologies discussed adhere to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1][2][3][4][5] This document will delve into the experimental protocols and performance characteristics of the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and the more accessible High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/VIS) method.
Methodology Comparison: LC-MS/MS vs. HPLC-UV
The choice of a bioanalytical method is contingent on the specific requirements of the clinical study, including the need for sensitivity, selectivity, and throughput. Below is a detailed comparison of two prominent methods for Ledipasvir quantification.
Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique, making it the gold standard for bioanalytical studies where low concentrations of the drug and its metabolites need to be accurately measured.[6]
Experimental Protocol: A Validated LC-MS/MS Method
A highly sensitive and rapid LC-MS/MS method for the simultaneous determination of Ledipasvir and Sofosbuvir in human plasma has been developed and validated.[1]
-
Sample Preparation: The extraction of Ledipasvir and an internal standard (e.g., Daclatasvir) from plasma is typically performed using liquid-liquid extraction with ethyl acetate.[1] An alternative is protein precipitation with acetonitrile.[7]
-
Chromatographic Separation:
-
Column: Xterra MS C8 column (4.6×50mm, 5μm).[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 10mM ammonium formate buffer (pH 3.5), acetonitrile, and methanol.[1] An isocratic mobile phase of ammonium acetate, acetonitrile, and methanolic formic acid has also been used.[8]
-
Flow Rate: 0.7 mL/min.[1]
-
-
Mass Spectrometric Detection:
Performance Characteristics:
The LC-MS/MS method is validated according to FDA guidelines, assessing linearity, accuracy, precision, selectivity, carry-over, stability, and dilution integrity.[1]
| Parameter | Performance Data |
| Linearity Range | 0.1 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[9] |
| Accuracy | Within 98–102%[6] |
| Precision (RSD) | < 2%[6] |
| Recovery | Average of 95.18%[9] |
| Analysis Time | < 5.0 minutes[1] |
Alternative Method: High-Performance Liquid Chromatography with UV/VIS Detection (HPLC-UV/VIS)
For routine analysis where high sensitivity is not the primary concern, RP-HPLC with UV detection offers a robust and cost-effective alternative.[2][3][10]
Experimental Protocol: A Validated RP-HPLC Method
A novel, sensitive, and accurate RP-HPLC method for the simultaneous quantification of Ledipasvir and Sofosbuvir in plasma has been developed and validated.[2][3]
-
Sample Preparation: Liquid-liquid extraction is employed to extract the analytes from plasma.[2][3]
-
Chromatographic Separation:
-
UV Detection:
Performance Characteristics:
This method was validated as per USFDA guidelines.[2][3]
| Parameter | Performance Data |
| Linearity Range | 250 - 2000 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 200 ng/mL |
| Intra- and Inter-day Precision (CV) | < 2%[2][3] |
| Retention Time | 4.61 min[2][3] |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantification of Ledipasvir in human plasma using the LC-MS/MS method.
References
- 1. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Bio-analytical method development and validation for simultaneous determination of ledipasvir and sofosbuvir drugs in human plasma by rp-hplc method (2018) | Buyya Shyam Sunder | 6 Citations [scispace.com]
- 4. moh.gov.bw [moh.gov.bw]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijsrtjournal.com [ijsrtjournal.com]
In Vitro Synergistic Assessment of Ledipasvir and Sofosbuvir in Hepatitis C Virus Replication
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective in vitro comparison of the synergistic and individual antiviral activities of Ledipasvir and Sofosbuvir against the Hepatitis C virus (HCV). The data presented herein is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the combined efficacy of these two direct-acting antiviral agents. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for pivotal assays, and includes visualizations of the drug's mechanism of action and experimental workflows.
Executive Summary
Ledipasvir, a potent inhibitor of the HCV NS5A protein, and Sofosbuvir, a nucleotide analog inhibitor of the HCV NS5B polymerase, are co-formulated in a single tablet for the treatment of chronic HCV infection.[1] In vitro studies utilizing HCV replicon systems have demonstrated that the combination of Ledipasvir and Sofosbuvir results in an additive to moderately synergistic antiviral effect against HCV genotype 1.[2][3] This synergistic interaction allows for enhanced viral suppression and presents a high barrier to the development of resistance.
Data Presentation
The following tables summarize the in vitro efficacy of Ledipasvir and Sofosbuvir, both individually and in combination, against various HCV genotypes.
Table 1: Individual Antiviral Activity of Ledipasvir and Sofosbuvir against HCV Genotypes
| Drug | HCV Genotype | Replicon System | EC50 Value | Reference |
| Ledipasvir | 1a | Genotype 1a replicon | 0.031 nM | [3] |
| 1b | Genotype 1b replicon | 0.004 nM | [3] | |
| 1b | Genotype 1b replicon-bearing 2209-23 cell line | 1.421 pg/mL | [2] | |
| 2a | Genotype 2a replicon | 16 - 530 nM | [3] | |
| 3a | Genotype 3a replicon | 16 - 530 nM | [3] | |
| 4a | Genotype 4a replicon | 0.11 - 1.1 nM | [3] | |
| 5a | Genotype 5a replicon | 0.11 - 1.1 nM | [3] | |
| 6a | Genotype 6a replicon | 0.11 - 1.1 nM | [3] | |
| Sofosbuvir | 1b | Genotype 1b replicon-bearing 2209-23 cell line | 45.52 ng/mL | [2] |
| 1a, 1b, 2a, 3a, 4a, 4d | Various replicon systems | 0.0154 - 0.11 µM | [1] |
Table 2: In Vitro Combination Antiviral Activity of Ledipasvir and Sofosbuvir
| HCV Genotype | Replicon System | Combination Effect | Synergy Assessment Method | Reference |
| 1b | Genotype 1b replicon-bearing 2209-23 cell line | Additive | Drug interaction parameter (αs = 0.315, 95% C.I.: -0.15–2.4) | [2] |
| 1 | Genotype 1 replicon | Additive to moderately synergistic | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol is based on the widely used luciferase reporter replicon system.
1. Cell Line and Culture:
-
Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) stably expressing an HCV subgenomic replicon are used. The replicon construct typically contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase) for quantifying viral replication.
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.
2. Drug Preparation and Plating:
-
Ledipasvir and Sofosbuvir are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of the drugs, both individually and in combination, are prepared in cell culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (typically ≤0.5%).
-
Replicon-containing cells are seeded into 96-well or 384-well plates at a predetermined density to ensure they are in the exponential growth phase during the assay.
3. Drug Treatment and Incubation:
-
The culture medium is removed from the plated cells and replaced with the medium containing the various concentrations of the test compounds.
-
Control wells include cells treated with vehicle (DMSO) only (negative control) and a known potent HCV inhibitor (positive control).
-
The plates are incubated for a period of 48 to 72 hours at 37°C.
4. Luciferase Assay:
-
After the incubation period, the cells are lysed, and the luciferase substrate is added according to the manufacturer's instructions (e.g., Promega's Luciferase Assay System).
-
The luminescence signal, which is proportional to the level of HCV replicon RNA replication, is measured using a luminometer.
5. Data Analysis:
-
The 50% effective concentration (EC50), which is the drug concentration that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
Cytotoxicity assays are performed in parallel with the antiviral assays to ensure that the observed reduction in viral replication is not due to cell death.
1. Cell Plating and Drug Treatment:
-
Parental Huh-7 cells (not containing the replicon) are seeded in 96-well plates at the same density as in the replicon assay.
-
The cells are treated with the same serial dilutions of Ledipasvir and Sofosbuvir.
2. Incubation and Viability Assessment:
-
The plates are incubated for the same duration as the antiviral assay (48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. These assays measure the metabolic activity of viable cells.
3. Data Analysis:
-
The 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
-
The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is determined to assess the therapeutic window of the antiviral compounds. A higher SI value indicates a more favorable safety profile.
Visualizations
Mechanism of Action of Ledipasvir and Sofosbuvir
Caption: Mechanism of action of Ledipasvir and Sofosbuvir in inhibiting HCV replication.
Experimental Workflow for In Vitro Antiviral Synergy Assessment
Caption: Experimental workflow for assessing the in vitro synergy of antiviral drugs.
References
- 1. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir (SOF) Suppresses Ledipasvir (LDV)-resistant Mutants during SOF/LDV Combination Therapy against Genotype 1b Hepatitis C Virus (HCV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification for Ledipasvir Assays
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of various analytical methods for the determination of Ledipasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. We focus on two critical performance metrics: the Limit of Detection (LOD) and the Limit of Quantification (LOQ), presenting a compilation of data from various studies to aid in the selection of the most appropriate assay for your specific needs.
Quantitative Comparison of Ledipasvir Assays
The sensitivity of an analytical method is defined by its ability to detect and quantify minute amounts of an analyte. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for Ledipasvir using different analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC-UV | 0.012 µg/mL[1] | 0.030 µg/mL[1] | Pharmaceutical Dosage Form |
| HPLC-UV | 0.1 µg/mL | 0.3 µg/mL | Bulk and Pharmaceutical Formulation |
| HPLC-UV | 0.04 µg/mL[2] | 0.12 µg/mL[2] | Dosage Forms |
| RP-HPLC | 0.012 µg/mL[1] | 0.030 µg/mL[1] | Tablet Dosage Form |
| RP-UPLC | 0.090 µg/mL[3] | Not specified | Bulk and Pharmaceutical Dosage Forms |
| UPLC-MS/MS | 0.5 - 1 ng/mL[4] | 1 - 5 ng/mL[4] | Bioanalytical Studies |
| UPLC-MS/MS | Not specified | 5 ng/mL[5][6] | Rat Plasma |
| UV-Visible Spectrophotometry | 0.2 µg/mL[4] | 0.5 µg/mL[4] | Bulk and Formulated Drugs |
| UV Spectrophotometry | 1.0 µg/mL[7] | 3.5 µg/mL[7] | Combined Pharmaceutical Dosage Form |
| Spectrofluorimetry | 0.9 ng/mL[8] | 2.7 ng/mL[8] | Biological Fluids and Tablets |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the LOD and LOQ of Ledipasvir.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This is a widely used technique for the quality control of Ledipasvir in pharmaceutical formulations.[4]
-
Chromatographic System: A typical setup utilizes a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) or methanol and a buffer solution (e.g., 70:30 v/v, pH 3.5) is commonly used.[4]
-
Flow Rate: The mobile phase is delivered at a constant flow rate, typically 1.0 mL/min.[4]
-
Detection: A UV or photodiode array (PDA) detector is used to monitor the eluent at a wavelength of 248 nm.[4]
-
LOD and LOQ Calculation: The LOD and LOQ are generally calculated based on the standard deviation of the response and the slope of the calibration curve, following ICH guidelines. The formulas are LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers very high sensitivity and specificity, making it ideal for bioanalytical applications where trace amounts of Ledipasvir need to be quantified in complex matrices like plasma.[4]
-
Chromatographic System: An Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is often employed.[5][6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is typical, with a flow rate of around 0.40 mL/min.[5][6]
-
Ionization and Detection: Detection is performed using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[4][5][6] The transitions of parent to fragment ions, such as m/z 889.2 → 244.1, are monitored.[4]
-
Sample Preparation: For plasma samples, a protein precipitation step using acetonitrile is typically performed.[5][6]
-
LOD and LOQ Determination: The LOQ is often defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[5][6]
UV-Visible Spectrophotometry
This is a simpler and more cost-effective method suitable for the analysis of Ledipasvir in bulk drug and pharmaceutical formulations.[4]
-
Principle: The method is based on measuring the absorbance of Ledipasvir at its characteristic wavelength of maximum absorption (λmax), which is typically between 243 and 260 nm.[4]
-
Procedure: A calibration curve is constructed by plotting the absorbance versus a series of known concentrations of Ledipasvir.
-
LOD and LOQ Calculation: The LOD and LOQ are determined from the calibration curve, often using the same signal-to-noise ratio approach or the standard deviation of the blank and the slope of the curve.
Spectrofluorimetry
This highly sensitive method is based on the fluorescence properties of Ledipasvir after UV irradiation.[8]
-
Principle: The fluorescence intensity of Ledipasvir is significantly enhanced upon exposure to UV light.[8]
-
Procedure: The sample solution is irradiated with UV light, and the resulting fluorescence is measured at an emission peak of 375 nm with an excitation wavelength of 321 nm.[8]
-
LOD and LOQ Calculation: The LOD and LOQ are calculated using the standard deviation of the intercept and the slope of the calibration curve, following the formulas LOD = 3.3 * (SD of the intercept / slope) and LOQ = 10 * (SD of the intercept / slope).[8]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for determining the LOD and LOQ of Ledipasvir using HPLC/UPLC and Spectrophotometric methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. latamjpharm.org [latamjpharm.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Novel spectrofluorimetric approach for determination of ledipasvir through UV-irradiation: application to biological fluids, pharmacokinetic study and content uniformity test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ledipasvir D-tartrate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Ledipasvir D-tartrate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the disposal of this compound, an antiviral compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While one available SDS indicates that the compound does not meet the criteria for classification as hazardous for transport, another suggests it may cause organ damage, highlighting the need for careful handling.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
In the event of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The critical first step in the disposal of any pharmaceutical waste is to determine if it is classified as hazardous by the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a hazardous waste, final determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
For Non-Hazardous Pharmaceutical Waste:
If this compound is confirmed to be non-RCRA hazardous waste, the following procedure should be followed. This is the most likely classification based on available information.
1. Segregation:
-
Isolate the this compound waste from other waste streams.
-
Do not mix with hazardous waste, sharps, or general laboratory trash.
2. Containment:
-
Place the waste in a designated, leak-proof container for non-hazardous pharmaceutical waste. These containers are often color-coded (e.g., blue or white with a blue lid) and should be clearly labeled as "For Incineration."
3. Storage:
-
Store the container in a secure, designated area, inaccessible to unauthorized personnel, pending pickup by a licensed waste management contractor.
4. Documentation:
-
Maintain a detailed inventory of the waste, including the name of the chemical, quantity, and date of disposal.
5. Final Disposal:
-
Arrange for pickup and disposal by a certified medical or pharmaceutical waste management company. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility to prevent environmental contamination.
For Potentially Hazardous Pharmaceutical Waste:
In the unlikely event that this compound is classified as RCRA hazardous waste by your institution, a more stringent disposal protocol is required.
1. Hazardous Waste Determination:
-
Your EHS department will classify the waste based on its characteristics (ignitability, corrosivity, reactivity, or toxicity) and assign the appropriate EPA waste code.
2. Segregation and Containment:
-
The waste must be collected in a designated hazardous waste container, which will be clearly labeled with the words "Hazardous Waste," the name of the chemical, and the specific hazards.
3. Storage:
-
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) or a central hazardous waste accumulation area, following strict placarding and secondary containment requirements.
4. Documentation and Manifesting:
-
A hazardous waste manifest must be completed for the transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
5. Final Disposal:
-
The waste will be transported by a licensed hazardous waste hauler to a permitted TSDF for treatment and disposal, which for pharmaceutical waste is typically high-temperature incineration.
Disposal "Do Nots"
-
Do not flush this compound down the drain. This can introduce active pharmaceutical ingredients into the water system.
-
Do not dispose of this compound in the regular trash.
-
Do not mix with other chemical waste unless explicitly instructed to do so by your EHS department.
Quantitative Data Summary
| Waste Stream | Container Type | Labeling | Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Leak-proof container (often blue or white with a blue lid) | "Non-Hazardous Pharmaceutical Waste for Incineration" | Incineration by a licensed waste management company |
| RCRA Hazardous Pharmaceutical Waste | Designated hazardous waste container | "Hazardous Waste," chemical name, hazard characteristics | High-temperature incineration at a permitted TSDF |
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of pharmaceutical waste is regulated by several federal and state agencies, including:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous and non-hazardous solid waste.
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances. This compound is not currently listed as a controlled substance.
-
State and Local Regulations: Individual states and municipalities may have additional, more stringent regulations for pharmaceutical waste disposal.
It is the responsibility of the waste generator to ensure compliance with all applicable regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Personal protective equipment for handling Ledipasvir D-tartrate
This guide provides crucial safety and logistical information for handling Ledipasvir D-tartrate in a laboratory setting. Given the inconsistencies across various Safety Data Sheets (SDS), with some classifying the compound as hazardous and others not, a conservative approach to personal protective equipment (PPE) and handling is strongly recommended to ensure personnel safety.[1][2]
Personal Protective Equipment (PPE) Recommendations
Based on a comprehensive review of available safety data and general guidelines for handling potent pharmaceutical compounds, the following PPE is recommended.[3][4][5]
Summary of Recommended PPE for Laboratory Activities
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles with side-shields or a face shield. | Two pairs of chemotherapy-grade gloves (meeting ASTM D6978 standard). | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | NIOSH-approved respirator (e.g., N95) or work in a ventilated enclosure (fume hood or powder containment hood). |
| Solution Preparation | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (inspect before use). | Laboratory coat or disposable gown. | Work in a well-ventilated area or fume hood. |
| Handling Solutions | Safety glasses with side shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Spill Cleanup (Powder) | Full face shield and safety goggles. | Two pairs of heavy-duty, chemical-resistant gloves. | Impervious, disposable gown and shoe covers. | A full-face, powered air-purifying respirator (PAPR) may be required depending on spill size. |
| Waste Disposal | Safety glasses with side shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required. |
Hazard Identification and Health Effects
This compound is an active pharmaceutical ingredient. While some sources classify it as non-hazardous, others indicate it may cause damage to organs with single exposure (GHS08 Health Hazard).[1][2] The most common adverse effects reported in clinical trials for the combination product containing ledipasvir were fatigue, headache, nausea, and insomnia.[6][7][8] To mitigate risk, treat this compound as a potent compound and avoid direct contact, inhalation, and ingestion.[1][3]
Standard Operating Procedure for Handling this compound
1. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS).
-
Ensure a designated handling area (e.g., a chemical fume hood or powder containment hood) is clean and ready.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all equipment (spatulas, weigh boats, vials, etc.) within the designated area to minimize movement of the compound.
2. Weighing and Handling the Solid Compound:
-
Don the appropriate PPE: double gloves, disposable gown, and eye/face protection.
-
Perform all manipulations of the powder within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[3][9]
-
Use tools and techniques that minimize dust generation.
-
Carefully weigh the desired amount of this compound.
-
Close the primary container securely immediately after use.
3. Solution Preparation:
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Ensure the compound is fully dissolved before removing the container from the ventilated enclosure.
-
Label the solution container clearly with the compound name, concentration, solvent, and date.
4. Post-Handling and Cleanup:
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Spill and Exposure Procedures
-
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Don appropriate PPE, including respiratory protection if the spill involves powder.
-
For powder spills, gently cover with an absorbent material to avoid raising dust.
-
Collect the spilled material using spark-proof tools and place it in a sealed container for disposal.[3]
-
Clean the spill area with soap and water.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical advice if irritation persists.[2][10]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical assistance.[9]
-
Operational Plans and Visual Workflows
The following diagrams illustrate the procedural workflows for PPE selection and waste disposal.
Caption: PPE selection workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. echemi.com [echemi.com]
- 4. utoledo.edu [utoledo.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. kmpharma.in [kmpharma.in]
- 10. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
